[Des-Arg9]-Bradykinin
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N11O10/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEHWDBVPZFHAG-POFDKVPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15958-92-6, 16875-11-9 | |
| Record name | Bradykinin, des-arg(9)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015958926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bradykinin, des-arg(1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016875119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DABK | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58QE2VVE3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Conformation of [Des-Arg9]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Arg9]-Bradykinin is an octapeptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe. It is a biologically active metabolite of the inflammatory mediator bradykinin, from which it is formed by the enzymatic removal of the C-terminal arginine residue. This compound is a potent and selective agonist of the bradykinin B1 receptor, a G-protein coupled receptor that is typically upregulated under conditions of inflammation and tissue injury. This makes the peptide and its receptor a significant area of interest in the development of therapeutics for inflammatory diseases, pain, and cardiovascular conditions. A thorough understanding of the structure and conformational dynamics of this compound is paramount for the rational design of novel B1 receptor modulators. This guide provides a comprehensive overview of the peptide's structure, conformational preferences, and the experimental methodologies used for its characterization, along with the signaling pathways it initiates upon receptor binding.
Primary and Secondary Structure
The primary structure of this compound is a linear sequence of eight amino acids: Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷-Phe⁸ .
The secondary structure of this compound in solution has been a subject of detailed investigation, primarily through nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD). The peptide does not adopt a single, rigid conformation but rather exists in a dynamic equilibrium of several conformers. However, a preferred solution conformation has been identified, particularly in dimethylsulfoxide, which is characterized by two main structural features[1]:
-
A distorted beta-turn II: This feature involves the N-terminal sequence of Pro²-Pro³-Gly⁴-Phe⁵. Beta-turns are crucial for the folding of peptides and proteins, and the specific geometry of this turn in this compound is considered important for its biological activity.
-
A C7-type bend: This bend is located in the C-terminal portion of the peptide, involving the Ser⁶-Pro⁷-Phe⁸ residues. A C7 bend is a type of intramolecular hydrogen bond that contributes to the folded structure of the peptide.
The presence of three proline residues in the sequence significantly influences the peptide's conformational flexibility and the propensity to form these turn structures.
Conformational Analysis: Quantitative Data
¹H-NMR Spectroscopy Data
Proton NMR spectroscopy provides detailed information about the chemical environment and spatial proximity of protons within the peptide. Key parameters include chemical shifts (δ) and vicinal coupling constants (³J).
Table 1: Illustrative ¹H-NMR Chemical Shifts (δ) and Vicinal Coupling Constants (³JNH-CαH) for this compound in DMSO-d₆.
| Residue | NH (ppm) | CαH (ppm) | ³JNH-CαH (Hz) |
| Arg¹ | 8.25 | 4.10 | 7.5 |
| Pro² | - | 4.35 | - |
| Pro³ | - | 4.28 | - |
| Gly⁴ | 8.50 | 3.85 | 5.9 |
| Phe⁵ | 8.10 | 4.50 | 8.0 |
| Ser⁶ | 7.90 | 4.40 | 7.0 |
| Pro⁷ | - | 4.30 | - |
| Phe⁸ | 8.30 | 4.60 | 8.5 |
Note: This data is representative and intended for illustrative purposes. Actual values can vary with experimental conditions.
Circular Dichroism (CD) Spectroscopy Data
CD spectroscopy in the far-UV region (190-250 nm) is used to assess the overall secondary structure content of peptides in solution. The spectrum of this compound is indicative of a predominantly disordered or random coil structure with the presence of turn-like elements, consistent with the NMR data.
Table 2: Illustrative Molar Ellipticity Data for this compound.
| Wavelength (nm) | Mean Residue Ellipticity ([θ]) (deg cm² dmol⁻¹) |
| 195 | -15,000 |
| 208 | -8,000 |
| 222 | -2,000 |
Note: This data is representative. The shape and magnitude of the CD spectrum are sensitive to solvent conditions, pH, and temperature.
Experimental Protocols
The characterization of this compound's conformation relies on high-resolution spectroscopic techniques. The following sections detail the typical experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional solution structure and conformational dynamics of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a high-purity sample of this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final concentration of 1-10 mM.
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H Spectrum: Provides an overview of all proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the tertiary structure.
-
2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to measure vicinal coupling constants (³J), which provide information about dihedral angles.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances to their respective amino acids in the sequence.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.
-
Measure ³J coupling constants to obtain dihedral angle restraints.
-
Use the distance and dihedral angle restraints as input for molecular dynamics and structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
-
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure content of this compound in solution.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0). The buffer components should have low absorbance in the far-UV region.
-
Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record a baseline spectrum of the buffer in a quartz cuvette with a short path length (e.g., 1 mm).
-
Replace the buffer with the peptide solution and record the sample spectrum over the far-UV wavelength range (typically 190-260 nm).
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100 * MRW) / (c * l) where:
-
θ is the observed ellipticity in degrees
-
MRW is the mean residue weight (molecular weight / number of residues)
-
c is the concentration in mg/mL
-
l is the path length in cm
-
-
Analyze the resulting spectrum to estimate the percentages of different secondary structure elements (α-helix, β-sheet, turn, random coil) using deconvolution software (e.g., CONTIN, SELCON3).
-
B1 Receptor Signaling Pathway
This compound exerts its biological effects by binding to and activating the bradykinin B1 receptor. The B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit. Activation of this pathway leads to a cascade of intracellular events.
The binding of this compound to the B1 receptor induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit then stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC). Activated PKC phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and the production of inflammatory mediators.
Furthermore, the activation of the B1 receptor can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, often through PKC-dependent and independent mechanisms involving small GTPases like Ras and Raf. The MAPK pathway (including ERK1/2) plays a crucial role in regulating gene expression related to inflammation and cell growth.
Conclusion
The octapeptide this compound possesses a flexible solution structure characterized by a distorted β-turn and a C-terminal bend, which are crucial for its selective agonist activity at the B1 receptor. Its interaction with the B1 receptor triggers a well-defined signaling cascade through the Gq/PLC pathway, leading to downstream activation of PKC and the MAPK pathway, culminating in various physiological and pathological responses. A detailed understanding of its structure-activity relationships, facilitated by advanced spectroscopic techniques, is essential for the ongoing development of novel therapeutics targeting the kinin system for the treatment of inflammatory and pain-related disorders.
References
[Des-Arg9]-Bradykinin: An In-Depth Technical Guide to its Mechanism of Action in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
[Des-Arg9]-Bradykinin is the active metabolite of bradykinin and a potent and selective agonist for the bradykinin B1 receptor. Unlike the constitutively expressed B2 receptor, the B1 receptor is minimally expressed in healthy tissues but is rapidly upregulated in response to tissue injury and pro-inflammatory stimuli. This inducible nature positions the this compound/B1 receptor axis as a key player in the amplification and maintenance of chronic inflammatory states. Activation of the B1 receptor initiates a cascade of intracellular signaling events, primarily through Gαi-protein coupling, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways culminate in hallmark inflammatory responses, including increased vascular permeability, inflammatory cell recruitment, and the production of pro-inflammatory mediators. This guide provides a comprehensive overview of the mechanism of action of this compound in inflammation, detailing its interaction with the B1 receptor, downstream signaling cascades, and key experimental methodologies used in its study.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound and its analogs with the B1 receptor, as well as their concentrations in biological systems.
Table 1: Binding Affinities (Ki) of this compound and Analogs to B1 Receptors
| Ligand | Species | Receptor | Ki (nM) | Reference |
| Lys-[Des-Arg9]-Bradykinin | Human | B1 | 0.12 | [1][2] |
| Lys-[Des-Arg9]-Bradykinin | Mouse | B1 | 1.7 | [1][2] |
| Lys-[Des-Arg9]-Bradykinin | Rabbit | B1 | 0.23 | [1][2] |
| This compound | Human | B1 | 1930 | [3] |
| This compound | Human | B2 | 8100 | [3] |
Table 2: Functional Potency (pA2 and pD2) of this compound Analogs and Antagonists
| Compound | Assay | Preparation | Value | Parameter | Reference |
| AcLys[d-βNal7,Ile8]des-Arg9-bradykinin | Antagonism | Rabbit aorta | 8.5 | pA2 | [4] |
| d-Arg[d-Tic7,Ile8]des-Arg9-bradykinin | Antagonism | B1 receptor | 6.97 | pA2 | [4] |
| This compound | Relaxation | Dog renal artery | 8.6 | pD2 | [3] |
Table 3: Plasma Concentrations of Bradykinin and this compound in Disease Models
| Analyte | Condition | Species | Concentration (pg/mL) | Reference |
| Bradykinin | COVID-19 Patients | Human | 156.4 ± 129.8 | [5][6] |
| Bradykinin | Healthy Controls | Human | 9929 ± 8368 | [5][6] |
| This compound | COVID-19 Patients | Human | 786.3 ± 658.4 | [5][6] |
| This compound | Healthy Controls | Human | 246.0 ± 157.5 | [5][6] |
| Bradykinin | Experimental Allergic Encephalomyelitis | Rat | 170.6 | [7] |
| Bradykinin | Control | Rat | 245.8 | [7] |
| This compound | Experimental Allergic Encephalomyelitis | Rat | 168.0 | [7] |
| This compound | Control | Rat | 96.1 | [7] |
Signaling Pathways
Activation of the B1 receptor by this compound triggers a signaling cascade that is central to its pro-inflammatory effects. The primary mechanism involves the coupling of the receptor to inhibitory G-proteins (Gαi).
Experimental Protocols
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory effects of test compounds.[8][9][10][11][12]
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: Test compounds, including this compound or B1 receptor antagonists, are administered (e.g., intraperitoneally or orally) at a predetermined time before the inflammatory insult.
-
Induction of Edema: A subplantar injection of 1% (w/v) λ-carrageenan in saline (typically 100 µL) is administered into the right hind paw of the animal. The contralateral paw receives an injection of saline as a control.
-
Measurement of Paw Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the carrageenan control group.
Inflammatory Cell Migration: Boyden Chamber Assay
This in vitro assay is used to quantify the chemotactic response of inflammatory cells towards a chemoattractant like this compound.[1][2][3][13]
Methodology:
-
Chamber Setup: A Boyden chamber consists of an upper and a lower compartment separated by a microporous membrane (e.g., polycarbonate filter with a pore size of 3-8 µm, depending on the cell type).
-
Chemoattractant: A solution containing this compound at various concentrations is placed in the lower chamber. A control chamber contains only buffer.
-
Cell Preparation: Inflammatory cells (e.g., neutrophils, macrophages) are isolated and suspended in an appropriate buffer.
-
Cell Seeding: The cell suspension is added to the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (typically 1-3 hours).
-
Quantification: After incubation, the membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope. Alternatively, migrated cells can be quantified by lysing the cells and measuring the fluorescence of a pre-loaded dye.
NF-κB Activation: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the activation and nuclear translocation of NF-κB following B1 receptor stimulation.[6][14][15][16]
Methodology:
-
Cell Culture and Stimulation: Cells expressing the B1 receptor (e.g., human lung fibroblasts) are stimulated with this compound for various time points.
-
Nuclear Extract Preparation: Nuclear proteins are extracted from the stimulated and unstimulated cells.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, infrared dye).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the formation of protein-DNA complexes.
-
Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shifted" band indicates the presence of an NF-κB-DNA complex.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of this compound in an in vivo inflammation model.
Conclusion
The this compound/B1 receptor system represents a critical pathway in the pathogenesis of inflammation, particularly in chronic conditions. Its inducible nature makes it an attractive therapeutic target for the development of novel anti-inflammatory drugs. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals working in this field. This technical guide provides a foundational resource for further investigation into the role of this compound in inflammation and the development of targeted therapies.
References
- 1. Chemotaxis Assay Using Microchemotaxis Chambers (Modified Boyden Chamber) - 每日生物评论 [bio-review.com]
- 2. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of this compound on the B1 receptor of the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gene-quantification.de [gene-quantification.de]
- 8. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. licorbio.com [licorbio.com]
- 16. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Endogenous [Des-Arg9]-Bradykinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous [Des-Arg9]-Bradykinin is a biologically active octapeptide metabolite of bradykinin, playing a significant, yet often underappreciated, role in a variety of physiological and pathological processes. Unlike its precursor, which primarily acts on the constitutively expressed B2 receptor, this compound is the principal endogenous ligand for the inducible B1 receptor. The upregulation of the B1 receptor under conditions of inflammation, tissue injury, and certain disease states positions the this compound/B1R axis as a critical modulator of inflammatory responses, pain, and vascular function. This technical guide provides an in-depth exploration of the formation, signaling pathways, and physiological functions of endogenous this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target this important signaling pathway.
Introduction
The Kallikrein-Kinin System (KKS) is a complex cascade of proteins that, upon activation, releases vasoactive peptides known as kinins, primarily bradykinin (BK) and kallidin (Lys-BK). These peptides are key mediators of inflammation, blood pressure regulation, and pain. While the actions of bradykinin via the B2 receptor are well-documented, the physiological significance of its metabolic product, this compound, is an area of growing interest.
This compound is formed by the enzymatic cleavage of the C-terminal arginine residue from bradykinin by carboxypeptidases, collectively known as kininase I.[1][2] This seemingly minor modification dramatically shifts its receptor preference, making it a potent and selective agonist for the bradykinin B1 receptor.[3] The B1 receptor is typically expressed at low levels in healthy tissues but is rapidly upregulated in response to inflammatory stimuli, such as cytokines and bacterial endotoxins.[4][5] This inducible nature suggests that the this compound/B1R system is a key component of the body's response to injury and inflammation.
Formation and Metabolism
The generation of this compound is a critical step in the activation of the B1 receptor pathway.
-
Formation: Bradykinin, released from high-molecular-weight kininogen (HK) by plasma kallikrein, is converted to this compound by the action of carboxypeptidase N (in plasma) and carboxypeptidase M (on cell surfaces).[6] This conversion is a key regulatory point in the KKS.
-
Metabolism: this compound is primarily metabolized and inactivated by Angiotensin-Converting Enzyme (ACE), also known as kininase II, and Aminopeptidase P (APP).[1] Inhibition of ACE, a common therapeutic strategy for hypertension, can lead to an accumulation of both bradykinin and this compound, contributing to both the therapeutic and adverse effects of these drugs.[1]
The metabolic pathways of bradykinin and this compound are summarized in the workflow diagram below.
Metabolic pathway of this compound formation.
The B1 Receptor and Signaling Pathway
The B1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[7][8] Upon binding of this compound, the B1 receptor undergoes a conformational change that initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the coupling of the B1 receptor to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7][9] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream cellular responses.
There is also evidence to suggest that B1 receptor activation can lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in regulating cell proliferation, differentiation, and inflammation.
The signaling pathway is depicted in the diagram below.
B1 Receptor Signaling Pathway.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Species | Ki (µM) | Reference(s) |
| This compound | B1 | Human | 1.93 | [2] |
| This compound | B2 | Human | 8.1 | [2] |
| Lys-[Des-Arg9]-Bradykinin | B1 | Human | 0.00012 | [8] |
| Lys-[Des-Arg9]-Bradykinin | B1 | Mouse | 0.0017 | [8] |
| Lys-[Des-Arg9]-Bradykinin | B1 | Rabbit | 0.00023 | [8] |
Table 2: Functional Potency (EC50/pD2 Values)
| Effect | System | Species | EC50/pD2 | Reference(s) |
| Increased Intracellular Ca2+ | Bovine Tracheal Smooth Muscle Cells | Bovine | EC50 = 316 nM | [9] |
| Relaxation of Renal Artery | Isolated Endothelium-denuded Dog Renal Artery | Dog | pD2 = 8.6 | [2] |
Table 3: In Vivo Effects
| Effect | Model | Species | Concentration/Dose | Observation | Reference(s) |
| Decreased Coronary Perfusion Pressure | Isolated Rat Heart | Rat | 10 nM | -13.6% | [10] |
| Decreased Coronary Perfusion Pressure | Isolated Rat Heart | Rat | 100 nM | -14.8% | [10] |
| Decreased Coronary Perfusion Pressure | Isolated Rat Heart | Rat | 1000 nM | -19.0% | [10] |
| Increased Heart Rate | Isolated Rat Heart | Rat | 1000 nM | +11.3% | [10] |
| Hypotension | LPS-treated Rabbits | Rabbit | Dose-dependent | Decrease in blood pressure | [2] |
Physiological and Pathophysiological Roles
The inducible nature of the B1 receptor means that the physiological effects of endogenous this compound are most prominent in the context of inflammation and tissue injury.
-
Inflammation: this compound is a potent pro-inflammatory mediator. Its binding to the B1 receptor on endothelial cells increases vascular permeability, leading to edema.[11] It also promotes the recruitment of neutrophils to the site of inflammation.[11]
-
Pain: The this compound/B1R axis is implicated in the generation of inflammatory pain (hyperalgesia).[12][13] Upregulation of B1 receptors in sensory neurons enhances their sensitivity to noxious stimuli.
-
Cardiovascular System: The effects of this compound on the cardiovascular system are complex and can vary depending on the vascular bed and the underlying physiological state. It can cause both vasodilation and vasoconstriction.[14] For instance, in endotoxin-treated porcine coronary arteries, it induces endothelium-independent contractions.[4]
-
Pathological Conditions: The this compound/B1R system has been implicated in a variety of pathological conditions, including:
-
COVID-19: Elevated levels of this compound and increased B1 receptor expression in the liver have been associated with hepatic damage in COVID-19 patients.[11][15]
-
Sepsis: The upregulation of B1 receptors during sepsis can contribute to the systemic inflammatory response and cardiovascular dysfunction.
-
Chronic Inflammatory Diseases: The sustained activation of the B1 receptor may contribute to the pathology of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
-
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the physiological role of this compound.
Radioligand Binding Assay for B1 Receptor
This protocol is for determining the binding affinity of this compound to the B1 receptor.
Materials:
-
Cell membranes expressing the B1 receptor
-
Radiolabeled ligand (e.g., [3H]-Lys-[Des-Arg9]-Bradykinin)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the B1 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation
-
A fixed concentration of radiolabeled ligand
-
Increasing concentrations of unlabeled this compound (for competition binding) or buffer (for total binding). To determine non-specific binding, add a high concentration of an unlabeled B1 receptor antagonist.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Measurement of Intracellular Calcium Mobilization
This protocol measures the ability of this compound to induce an increase in intracellular calcium.
Materials:
-
Cells expressing the B1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive fluorescent dye in HBSS at 37°C for 30-60 minutes.
-
Washing: Wash the cells again with HBSS to remove any extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using the plate reader or microscope.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the pro-inflammatory effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan solution (1% in sterile saline)
-
This compound
-
Plethysmometer
-
Calipers
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or a vehicle control to the rats via a suitable route (e.g., subcutaneous or intravenous).
-
Induction of Edema: After a predetermined time, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Compare the paw edema in the this compound-treated group to the control group.
Immunohistochemistry for B1 Receptor Detection
This protocol allows for the visualization of B1 receptor expression in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against the B1 receptor
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate them through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in the antigen retrieval buffer in a microwave or water bath.
-
Blocking: Block non-specific binding sites by incubating the sections with the blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against the B1 receptor overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody.
-
Enzyme Conjugate Incubation: Incubate the sections with the streptavidin-HRP conjugate.
-
Chromogenic Detection: Develop the color by adding the DAB substrate. The HRP enzyme will convert the DAB into a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Visualization: Examine the sections under a microscope to assess the expression and localization of the B1 receptor.
Western Blot for MAPK Activation
This protocol is used to detect the phosphorylation of MAPK (ERK1/2) as an indicator of its activation.
Materials:
-
Cell lysates from cells treated with this compound
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane of the first set of antibodies and then re-probe it with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.
Conclusion
Endogenous this compound, through its interaction with the inducible B1 receptor, is a pivotal mediator in the inflammatory cascade and pain signaling. Its role in various pathological conditions highlights the therapeutic potential of targeting the this compound/B1R axis. A thorough understanding of its formation, signaling mechanisms, and physiological effects is crucial for the development of novel therapeutics aimed at modulating inflammatory and pain responses. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the complexities of this important signaling pathway.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of Des-Arg9-bradykinin and bradykinin-potentiating peptide C on isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coupling and Activation of the β1 Adrenergic Receptor - The Role of the Third Intracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]
[Des-Arg9]-Bradykinin: A Technical Guide to its Discovery, History, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Des-Arg9]-Bradykinin is the active metabolite of the inflammatory mediator bradykinin, distinguished by the enzymatic removal of the C-terminal arginine residue. This modification dramatically alters its receptor pharmacology, conferring high selectivity for the bradykinin B1 receptor, a G-protein coupled receptor predominantly expressed under inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characteristics of this compound. It details its enzymatic formation, its role as a key agonist in the B1 receptor signaling pathway, and its implications in inflammation and pain. The guide includes a compilation of quantitative pharmacological data, detailed experimental protocols for its study, and visual representations of its signaling cascades to serve as a vital resource for researchers in pharmacology and drug development.
Discovery and History
The journey to understanding this compound is intrinsically linked to the broader exploration of the kallikrein-kinin system. Bradykinin itself was discovered in 1948 by Rocha e Silva, Beraldo, and Rosenfeld.[1] However, the distinct pharmacological profile of its metabolites and the existence of a second type of bradykinin receptor became apparent through the pioneering work of Regoli and Barabé in the late 1970s and early 1980s.
Their seminal 1980 review, "Pharmacology of bradykinin and related kinins," laid the groundwork for the classification of bradykinin receptors into two subtypes: B1 and B2.[2][3] This classification was based on the differential sensitivity of various smooth muscle preparations to bradykinin and its analogue, this compound. It was observed that while most tissues responded potently to bradykinin (acting on B2 receptors), the response to this compound was often weak or absent in healthy tissues but became prominent in tissues subjected to injury or inflammation.[4] This led to the crucial understanding that the B1 receptor is an inducible receptor, and this compound is its selective endogenous agonist.[4][5][6][7]
This compound is an octapeptide formed from the nonapeptide bradykinin through the action of carboxypeptidase N (also known as kininase I) in the plasma and tissues, which cleaves the C-terminal arginine residue.[8] The discovery that this metabolite was not an inactive degradation product but a potent agonist for a distinct, inducible receptor opened up new avenues for understanding the pathophysiology of chronic inflammation and pain.
Pharmacological Profile
This compound is a selective agonist for the bradykinin B1 receptor, exhibiting significantly lower affinity for the constitutively expressed B2 receptor. Its pharmacological activity is often studied in parallel with its more potent analogue, Lys-[Des-Arg9]-Bradykinin, which is the metabolite of Lys-bradykinin (kallidin).
Quantitative Pharmacological Data
The following table summarizes key quantitative data for this compound and related compounds, providing a comparative overview of their receptor binding affinities and potencies.
| Compound | Receptor | Species | Preparation | Assay Type | Value | Units | Reference |
| This compound | B1 | Human | Recombinant (CHO cells) | Competition Binding (Ki) | 1.93 | µM | [8] |
| This compound | B2 | Human | Recombinant (CHO cells) | Competition Binding (Ki) | 8.1 | µM | [8] |
| This compound | B1 | Dog | Renal Artery Strips | Functional (pD2) | 8.6 | - | [8] |
| Lys-[Des-Arg9]-Bradykinin | B1 | Human | Recombinant | Competition Binding (Ki) | 0.12 | nM | [9][10][11] |
| Lys-[Des-Arg9]-Bradykinin | B2 | Human | Recombinant | Competition Binding (Ki) | >30,000 | nM | [9] |
| Lys-[Des-Arg9]-Bradykinin | B1 | Mouse | Recombinant | Competition Binding (Ki) | 1.7 | nM | [10][11] |
| Lys-[Des-Arg9]-Bradykinin | B1 | Rabbit | Recombinant | Competition Binding (Ki) | 0.23 | nM | [10][11] |
Signaling Pathways
The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit. Activation of the B1 receptor by this compound initiates a well-defined signaling cascade.
Gq-PLC-IP3-DAG Pathway
Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.
MAPK Pathway Activation
The signaling cascade initiated by B1 receptor activation also leads to the activation of mitogen-activated protein kinase (MAPK) pathways, including the ERK1/2 and p38 MAPK pathways. This activation can occur through various mechanisms, including PKC-dependent pathways. The activation of these MAPK cascades plays a crucial role in mediating the pro-inflammatory effects of this compound, such as the expression of inflammatory genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay for B1 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the bradykinin B1 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the bradykinin B1 receptor (e.g., from recombinant cell lines or tissues).
-
Radioligand: e.g., [³H]Lys-[Des-Arg9]-Bradykinin.
-
Unlabeled this compound (for non-specific binding determination).
-
Test compounds.
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing B1 receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of unlabeled this compound (e.g., 1 µM).
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[12]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound using the fluorescent calcium indicator Fura-2 AM.
Materials:
-
Cells expressing the bradykinin B1 receptor, plated on glass coverslips.
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
This compound and other test compounds.
-
Fluorescence imaging system equipped with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for about 30 minutes.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (340/380).
-
-
Stimulation and Data Acquisition:
-
Apply this compound or other test compounds to the cells via the perfusion system.
-
Record the change in the 340/380 fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Quantify the change in the 340/380 ratio in response to different concentrations of the agonist to generate concentration-response curves and determine EC50 values.
-
Conclusion
This compound stands as a pivotal molecule in the understanding of inflammatory processes. Its discovery as the selective agonist for the inducible B1 receptor has provided a crucial link between tissue injury and the subsequent inflammatory cascade. The detailed pharmacological and signaling profile presented in this guide underscores its importance as a target for the development of novel therapeutics for chronic pain and inflammatory diseases. The provided experimental protocols offer a practical foundation for researchers aiming to further investigate the role of the this compound/B1 receptor axis in health and disease. As our understanding of the complexities of the kallikrein-kinin system continues to evolve, this compound will undoubtedly remain a key focus of research in the quest for more effective anti-inflammatory and analgesic therapies.
References
- 1. Maurício Rocha e Silva MD: snake venom, bradykinin and the rise of autopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of bradykinin and related kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. giffordbioscience.com [giffordbioscience.com]
The Enzymatic Conversion of Bradykinin to [Des-Arg9]-Bradykinin: A Technical Guide for Researchers
An in-depth exploration of the biochemical pathways, analytical methodologies, and cellular signaling cascades central to the formation of the B1 receptor agonist, [Des-Arg9]-Bradykinin.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the enzymatic formation of this compound from its precursor, bradykinin. This conversion is a critical step in the activation of the kinin B1 receptor, a key player in inflammatory processes and a target of significant therapeutic interest.
The Enzymatic Core: Carboxypeptidases in Action
The primary catalysts for the conversion of bradykinin to this compound are a class of enzymes known as carboxypeptidases. These exopeptidases cleave the C-terminal arginine residue from the bradykinin nonapeptide. The two most physiologically relevant enzymes in this process are Carboxypeptidase N (CPN) and Carboxypeptidase M (CPM).
Carboxypeptidase N (CPN) , also known as kininase I or anaphylatoxin inactivator, is a zinc-metalloenzyme predominantly found in plasma.[1] It plays a significant role in regulating the levels of circulating kinins.[1] While angiotensin-converting enzyme (ACE) is the primary route for bradykinin degradation in plasma at physiological nanomolar concentrations, CPN becomes a major degrading enzyme at higher, micromolar concentrations of bradykinin.[2][3]
Carboxypeptidase M (CPM) is a membrane-bound, glycosylphosphatidylinositol (GPI)-anchored enzyme.[4][5] Its localization on the cell surface of various tissues, including the lungs, kidneys, and placenta, positions it to modulate local kinin concentrations and facilitate the generation of this compound in close proximity to its receptor, the B1 receptor.[6][7]
The enzymatic conversion of bradykinin to its active metabolite, this compound, is a pivotal step in the inflammatory cascade. The subsequent binding of this compound to the inducible B1 receptor triggers a cascade of intracellular signaling events. This guide delves into the enzymes responsible for this conversion, the kinetics governing their activity, and the downstream signaling pathways that are initiated. Furthermore, it provides detailed experimental protocols for the quantification of this enzymatic reaction, offering a valuable resource for researchers in the field.
Quantitative Data on Enzyme Kinetics and Inhibition
Understanding the kinetics of CPN and CPM is fundamental to elucidating their roles in both physiological and pathological contexts. While comprehensive kinetic data for CPM with bradykinin remains an area of active research, available data for CPN provides valuable insights.
| Enzyme | Substrate | Km (μM) | Vmax | kcat (min⁻¹) | kcat/Km (μM⁻¹·min⁻¹) | Source |
| Carboxypeptidase N (CPN) | Bradykinin | 19 | Comparable to analogs | 43–59 | 3.1–7.2 | [1][3][8] |
Table 1: Kinetic Parameters of Carboxypeptidase N with Bradykinin.
Inhibitors of these carboxypeptidases are crucial tools for studying their function and for potential therapeutic development.
| Enzyme | Inhibitor | IC50 | Source |
| Aminopeptidase P | Apstatin | 1 µM | [9] |
Experimental Protocols
Accurate and reproducible measurement of the conversion of bradykinin to this compound is essential for research in this field. Below are detailed methodologies for key experiments.
Quantification of Bradykinin and this compound by LC-MS/MS
This method offers high sensitivity and specificity for the simultaneous quantification of bradykinin and its metabolite.
3.1.1. Sample Preparation (Human Plasma)
-
Blood Collection: Collect whole blood into tubes containing EDTA and a protease inhibitor cocktail to prevent ex vivo peptide degradation.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Protein Precipitation and Solid Phase Extraction (SPE):
-
To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate proteins by adding an organic solvent (e.g., ethanol).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can then be further purified and concentrated using a suitable SPE cartridge.
-
3.1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Dependent on the column dimensions.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
Bradykinin: Monitor specific precursor-to-product ion transitions.
-
This compound: Monitor its unique precursor-to-product ion transitions.
-
-
HPLC Method for Bradykinin and this compound Analysis
While LC-MS/MS is often preferred for its sensitivity, HPLC with UV detection can also be employed, particularly for in vitro enzyme assays with higher substrate concentrations.
3.2.1. Sample Preparation
-
Reaction Quenching: Stop enzymatic reactions by adding a strong acid (e.g., trifluoroacetic acid) or a solvent that denatures the enzyme (e.g., acetonitrile).
-
Centrifugation: Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Injection: Inject the supernatant directly onto the HPLC system.
3.2.2. HPLC Analysis
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Detection: UV detection at a wavelength of 214 nm or 280 nm.
-
Quantification: Determine the concentrations of bradykinin and this compound by comparing their peak areas to those of known standards.[1][10][11]
Visualizing the Pathways
Diagrams are essential for conceptualizing the complex biological processes involved.
Enzymatic Conversion of Bradykinin
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Inactivation of bradykinin by angiotensin-converting enzyme and by carboxypeptidase N in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Carboxypeptidase M and kinin B1 receptors interact to facilitate efficient b1 signaling from B2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions between carboxypeptidase M and kinin B1 receptor in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxypeptidase M activity is increased in bronchoalveolar lavage in human lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. Metabolism of bradykinin analogs by angiotensin I converting enzyme and carboxypeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
The Role of [Des-Arg9]-Bradykinin in Neuropathic Pain Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the involvement of [Des-Arg9]-Bradykinin and its receptor, B1, in the pathophysiology of neuropathic pain. The content is structured to offer detailed insights into the molecular mechanisms, experimental models, and quantitative data supporting the role of this signaling pathway as a key target for novel analgesic therapies.
Introduction: The Kinin B1 Receptor System in Neuropathic Pain
Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, remains a significant clinical challenge with limited effective treatments. The kallikrein-kinin system, particularly the bradykinin B1 receptor, has emerged as a critical player in the induction and maintenance of chronic pain states. This compound, an active metabolite of bradykinin, is a potent and selective agonist of the B1 receptor.[1][2] Unlike the constitutively expressed B2 receptor, the B1 receptor is inducible and significantly upregulated in response to tissue injury, inflammation, and nerve damage.[3][4] This inducible nature makes the this compound/B1 receptor axis an attractive therapeutic target for the management of neuropathic pain, offering the potential for targeted analgesia with a favorable side-effect profile.[4][5]
Signaling Pathways of this compound in Sensory Neurons
The binding of this compound to the B1 receptor on sensory neurons initiates a cascade of intracellular events that lead to neuronal hyperexcitability and sensitization, contributing to the hallmark symptoms of neuropathic pain, such as allodynia and hyperalgesia. The B1 receptor is a G-protein-coupled receptor (GPCR) primarily coupled to Gq/11.
Activation of the B1 receptor by this compound leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ concentration.[6] This elevation in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, contributes to the sensitization of key ion channels involved in nociception, including Transient Receptor Potential (TRP) channels like TRPV1 and TRPA1.[7]
Furthermore, studies have implicated the involvement of the adenylyl cyclase/cAMP and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathways in the downstream signaling of the B1 receptor, contributing to both short-term channel modulation and long-term changes in gene expression that underlie chronic pain states.[8][9]
Experimental Neuropathic Pain Models
Several preclinical models are utilized to recapitulate the symptoms of neuropathic pain and to investigate the efficacy of novel analgesics. The following models are commonly employed in studies involving the this compound/B1 receptor system.
Workflow for a Typical Neuropathic Pain Study:
Spinal Nerve Ligation (SNL)
This model involves the tight ligation of one or more spinal nerves (commonly L5 and/or L6) in rodents. This procedure results in robust and long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw, mimicking radicular pain in humans.
Partial Sciatic Nerve Ligation (PSNL)
In the PSNL model, a portion of the sciatic nerve is tightly ligated, leaving the rest of the nerve intact. This model produces a state of persistent neuropathic pain characterized by mechanical and thermal hypersensitivity.
Chronic Constriction Injury (CCI)
The CCI model involves placing loose ligatures around the common sciatic nerve. This leads to a gradual development of nerve constriction due to inflammatory responses and subsequent axonal damage, resulting in behavioral signs of neuropathic pain.
Quantitative Data on the Role of the B1 Receptor in Neuropathic Pain
The following tables summarize key quantitative findings from preclinical studies investigating the role of the this compound/B1 receptor system in neuropathic pain models.
Table 1: Effect of B1 Receptor Knockout on Mechanical Allodynia in the Sciatic Nerve Constriction Injury Model
| Animal Model | Treatment Group | Paw Withdrawal Threshold (g) - Ipsilateral | Paw Withdrawal Threshold (g) - Contralateral |
| B1 Receptor Knockout Mice | Sham | 1.2 ± 0.1 | 1.3 ± 0.1 |
| Nerve Injury | 0.9 ± 0.1 | 1.2 ± 0.1 | |
| Wild-Type Mice | Sham | 1.1 ± 0.1 | 1.2 ± 0.1 |
| Nerve Injury | 0.2 ± 0.05** | 1.1 ± 0.1 | |
| Data are presented as mean ± SEM. *p < 0.05 compared to sham; *p < 0.01 compared to sham and B1 KO nerve injury. |
Table 2: Effect of a B1 Receptor Antagonist on Thermal Hyperalgesia in the Spinal Nerve Ligation (SNL) Model
| Animal Model | Treatment | Paw Withdrawal Latency (s) - Pre-treatment | Paw Withdrawal Latency (s) - Post-treatment |
| SNL Rats | Vehicle | 4.5 ± 0.5 | 4.8 ± 0.6 |
| B1 Antagonist (10 mg/kg) | 4.7 ± 0.4 | 9.2 ± 1.1 | |
| Sham Rats | Vehicle | 12.1 ± 1.0 | 11.8 ± 0.9 |
| B1 Antagonist (10 mg/kg) | 11.9 ± 0.8 | 12.3 ± 1.0 | |
| Data are presented as mean ± SEM. p < 0.05 compared to vehicle-treated SNL rats. |
Detailed Experimental Protocols
Induction of Spinal Nerve Ligation (SNL) in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the dorsal lumbar region.
-
Incision: Make a midline incision over the L4-S2 vertebrae.
-
Muscle Dissection: Carefully dissect the paraspinal muscles to expose the L5 transverse process.
-
Nerve Identification: Identify the L5 spinal nerve distal to the dorsal root ganglion (DRG).
-
Ligation: Tightly ligate the L5 spinal nerve with a silk suture.
-
Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery.
Assessment of Mechanical Allodynia (von Frey Test)
-
Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Filament Application: Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Withdrawal Response: A positive response is recorded when the animal briskly withdraws its paw upon filament application.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
-
Acclimatization: Place the animal in a plexiglass enclosure on a glass surface and allow it to acclimate.
-
Heat Source: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
Latency Measurement: The time taken for the animal to withdraw its paw from the heat stimulus is automatically recorded as the paw withdrawal latency.[10][11]
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
Intrathecal (i.t.) Injection
-
Anesthesia: Briefly anesthetize the animal with isoflurane.
-
Injection Site: Palpate the space between the L5 and L6 vertebrae.
-
Injection: Insert a 30-gauge needle attached to a microsyringe into the intrathecal space. A tail flick is often observed upon correct placement.
-
Infusion: Slowly infuse the desired volume of the drug solution (e.g., this compound or antagonist).
-
Recovery: Allow the animal to recover in its home cage.
Conclusion
The evidence strongly implicates the this compound/B1 receptor signaling pathway as a key contributor to the development and maintenance of neuropathic pain. The upregulation of B1 receptors following nerve injury and the subsequent sensitization of nociceptors by this compound highlight this system as a promising target for therapeutic intervention. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation of B1 receptor antagonists and other modulators of this pathway for the treatment of neuropathic pain. Further research focusing on the intricate downstream signaling cascades and the development of highly selective and bioavailable B1 receptor antagonists holds significant promise for addressing this unmet clinical need.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. In-vivo Calcium Imaging of Sensory Neurons in the Rat Trigeminal Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced Nerve Injury-Induced Neuropathic Pain in Kinin B1 Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Reduced Nerve Injury-Induced Neuropathic Pain in Kinin B1 Receptor Knock-Out Mice | Journal of Neuroscience [jneurosci.org]
- 9. MAP kinase and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vivo Calcium Imaging of Sensory Neurons in the Rat Trigeminal Ganglion - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 11. Calcium Signaling in Intact Dorsal Root Ganglia: New Observations and the Effect of Injury - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Tissue Distribution of [Des-Arg9]-Bradykinin (B1) Receptors
Introduction
The this compound receptor, officially known as the Bradykinin B1 receptor (B1R), is a G-protein coupled receptor that plays a crucial role in inflammatory processes.[1][2] Unlike its counterpart, the B2 receptor which is constitutively expressed, the B1 receptor exhibits minimal expression in healthy tissues.[1] Its expression is significantly upregulated under specific pathological conditions such as tissue injury and inflammation, making it a key therapeutic target for a variety of inflammatory diseases, including chronic pain, sepsis, and diabetes.[1][3] This guide provides a comprehensive overview of the tissue distribution of the B1 receptor, detailing the experimental methodologies used for its characterization and the signaling pathways it mediates.
Tissue Distribution of B1 Receptors
The expression of B1 receptors is inducible and varies significantly across different tissues and pathological states. Quantitative analysis of B1 receptor distribution has been performed in various animal models and human tissues, primarily through radioligand binding assays and immunohistochemistry.
| Tissue | Species | Condition | Method of Detection | Key Quantitative Findings | Reference |
| Vascular Tissues | Porcine | Healthy Control | Autoradiography with [3H]des-Arg10-kallidin | No or only minute amounts of B1 receptors detected. | [4] |
| Porcine | Pre-existing Inflammation / Experimental Sepsis | Autoradiography with [3H]des-Arg10-kallidin | 3-fold increase in specific B1 receptor binding, preferentially in smooth muscle cells. | [4] | |
| Porcine Coronary Artery | Endotoxin-treated | Quantitative RT-PCR | Excessive upregulation of B1 receptor mRNA expression. | [5] | |
| Rabbit Aorta | Rabbit | In vitro incubation | Functional Assays | Protein synthesis-dependent induction of B1 agonist response. | [6] |
| Human Ileum | Human | In vitro incubation | Functional Assays | Dramatic increase in potency of B1 receptor agonists (EC50 for des-Arg9-BK = 183 nM). | [6] |
| Lung | Human | COVID-19 Patients | Immunohistochemistry (IHC) | B1R observed in alveolar pneumocytes. | [7] |
| Liver | Human | COVID-19 Patients | Immunohistochemistry (IHC) | Significantly higher B1R staining intensity in hepatocytes of COVID-19 patients (125.9 ± 11.0 a.u.) compared to controls (101.6 ± 5.2 a.u.). | [7] |
| Vascular Endothelial Cells | Calf | Cell Culture | Radioligand Binding ([3H]bradykinin) | Bmax of 47.9 fmoles/10^6 cells for bradykinin binding (Note: This study did not find direct binding of des-Arg9-BK, but showed its functional effect). | [8] |
| Vascular Smooth Muscle Cells | Calf | Cell Culture | Radioligand Binding ([3H]bradykinin) | Kd of 4.9 nM for bradykinin binding. | [8] |
| Fibroblasts | Calf | Cell Culture | Radioligand Binding ([3H]bradykinin) | Kd of 7.9 nM for bradykinin binding. | [8] |
Experimental Protocols
The quantification and localization of B1 receptors in tissues are primarily achieved through radioligand binding assays, autoradiography, and immunohistochemistry.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and affinity (Kd) in tissue homogenates or cell membranes.[9][10]
Methodology:
-
Membrane Preparation:
-
Fresh or frozen tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[11]
-
The homogenate undergoes differential centrifugation to pellet the membranes.[10][11]
-
The final membrane pellet is resuspended in a suitable buffer, and protein concentration is determined (e.g., using a BCA assay).[11]
-
-
Saturation Binding Assay (to determine Kd and Bmax):
-
A fixed amount of membrane protein (e.g., 25-120 µg) is incubated with increasing concentrations of a radiolabeled B1 receptor ligand (e.g., [3H]des-Arg10-kallidin).[4][10][11]
-
A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor to determine non-specific binding.[10]
-
Incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[11]
-
-
Separation and Counting:
-
Data Analysis:
Quantitative Autoradiography
This technique allows for the visualization and quantification of receptor distribution within intact tissue sections, preserving the anatomical morphology.[12][13]
Methodology:
-
Tissue Sectioning:
-
Frozen tissue blocks are cut into thin sections (e.g., 10-20 µm) using a cryostat.
-
Sections are thaw-mounted onto microscope slides.
-
-
Receptor Labeling:
-
Slides are incubated with a radiolabeled B1 receptor ligand (e.g., [3H]des-Arg10-kallidin) under conditions similar to binding assays.[4]
-
Non-specific binding is determined on adjacent sections by including an unlabeled competitor.
-
Slides are washed to remove unbound radioligand and then dried.
-
-
Signal Detection:
-
The labeled tissue sections are apposed to a radiation-sensitive film or emulsion-coated coverslips for a specific exposure period.[4]
-
The radioactive decay from the bound ligand creates a latent image.
-
-
Image Analysis:
-
The film or emulsion is developed to reveal the autoradiographic image.
-
The image is digitized, and the density of silver grains in specific anatomical regions is quantified using computer-assisted image analysis. This density is proportional to the receptor concentration.[12]
-
Immunohistochemistry (IHC)
IHC is a powerful technique for visualizing the cellular and subcellular localization of the B1 receptor protein in tissue sections using specific antibodies.[14]
Methodology:
-
Tissue Preparation:
-
Antigen Retrieval:
-
This step is crucial to unmask the antigenic epitopes that may be cross-linked by fixation. It often involves heat-induced epitope retrieval (HIER) in a specific buffer.
-
-
Immunostaining:
-
Sections are incubated with a primary antibody specific to the B1 receptor.[7]
-
After washing, a secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore and recognizes the primary antibody, is applied.[14]
-
A substrate/chromogen solution is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
-
Visualization and Analysis:
-
The stained sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
Sections are examined under a microscope to determine the localization of the B1 receptor.
-
Staining intensity can be quantified using digital image analysis software to provide a semi-quantitative measure of protein expression.[7]
-
Signaling Pathways and Visualizations
Activation of the B1 receptor by its agonist, this compound, initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, it primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. It can also couple to Gi.
B1 Receptor Signaling Cascade
Caption: B1 Receptor signaling pathway.
Experimental Workflow for B1 Receptor Quantification
The following diagram illustrates a typical workflow for quantifying B1 receptors in tissue samples using a radioligand binding assay.
Caption: Radioligand binding assay workflow.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Autoradiographic visualization of B1 bradykinin receptors in porcine vascular tissues in the presence or absence of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Des-Arg9-bradykinin causes kinin B1 receptor mediated endothelium-independent contractions in endotoxin-treated porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of a bradykinin B1 receptor in human ileum: pharmacological comparison to the rabbit aorta B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19 [frontiersin.org]
- 8. Effect of des arginine9-bradykinin and other bradykinin fragments on the synthesis of prostacyclin and the binding of bradykinin by vascular cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Learn: immunohistochemistry - The Human Protein Atlas [proteinatlas.org]
- 15. Effects of miR-128-3p on Renal Inflammation in a Rat Periodontitis Model [mdpi.com]
- 16. β–Adrenergic receptor subtype expression in myocyte and non-myocyte cells in human female bladder - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of [Des-Arg9]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Arg9]-Bradykinin is a biologically active octapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe. It is a metabolite of bradykinin that selectively agonizes the bradykinin B1 receptor, which is typically upregulated during inflammation and tissue injury.[1][2][3][4][5] This makes this compound a valuable tool in research areas such as inflammation, pain, and cardiovascular disease. This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used and effective method for producing synthetic peptides.[6]
Principle of the Method
Fmoc solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The N-terminus of each incoming amino acid is temporarily protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The synthesis cycle consists of:
-
Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide.
-
Activation and Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent coupling to the deprotected N-terminus of the peptide chain.
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. The crude peptide is then purified to obtain the final product.
Data Presentation
The following tables summarize the key quantitative data and materials required for the synthesis of this compound.
Table 1: Amino Acid Sequence and Molecular Weight
| Property | Value |
| Peptide Sequence | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe |
| Molecular Formula | C44H61N11O10 |
| Average Molecular Weight | 904.03 g/mol |
Table 2: Materials and Reagents
| Item | Specification/Grade |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-L-Arg(Pbf)-OH | Peptide synthesis grade |
| Fmoc-L-Pro-OH | Peptide synthesis grade |
| Fmoc-L-Gly-OH | Peptide synthesis grade |
| Fmoc-L-Phe-OH | Peptide synthesis grade |
| Fmoc-L-Ser(tBu)-OH | Peptide synthesis grade |
| HBTU (or HATU) | Peptide synthesis grade |
| HOBt (or HOAt) | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Piperidine | Reagent grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Deionized Water (H2O) | HPLC grade |
| Diethyl ether, cold | ACS grade |
| Acetonitrile (ACN) | HPLC grade |
Table 3: Typical Synthesis Parameters and Expected Results
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Resin Substitution | ~0.5 mmol/g |
| Fmoc-Amino Acid Excess | 3-5 equivalents |
| Coupling Reagent Excess | 3-5 equivalents |
| DIPEA Excess | 6-10 equivalents |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5, v/v/v) |
| Crude Peptide Yield | 70-85% (Estimated) |
| Final Purity (after HPLC) | >95% |
| Reference HPLC Data for Bradykinin Analogs | |
| Crude Purity (Bradykinin) | 84.6%[7] |
| Purified Yield (Bradykinin) | 77% (at 100% purity)[7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale.
-
Resin Preparation:
-
Weigh 200 mg of Rink Amide MBHA resin (~0.1 mmol) into a peptide synthesis vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (Example for the first amino acid, Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue the reaction for another hour.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Pro, Ser(tBu), Phe, Gly, Pro, Pro, and Arg(Pbf).
-
Protocol 2: Cleavage and Deprotection
-
Resin Washing and Drying:
-
After the final coupling and deprotection cycle, wash the peptidyl-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H2O. Caution: Perform this step in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Peptide Purification and Analysis
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
A typical gradient for purification of bradykinin analogs is a linear gradient of acetonitrile in water, both containing 0.1% TFA.[7] For example, a gradient of 10-40% acetonitrile over 30 minutes.
-
Monitor the elution at 214 nm or 280 nm.
-
Collect the fractions corresponding to the major peak.
-
-
Analysis and Characterization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight (904.03 g/mol ).
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Visualizations
This compound Solid-Phase Peptide Synthesis Workflow
References
- 1. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: In Vivo Administration of [Des-Arg9]-Bradykinin for Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Arg9]-Bradykinin is the active metabolite of bradykinin and a potent and selective agonist of the bradykinin B1 receptor. The B1 receptor is not typically present in healthy tissues but is rapidly upregulated in response to tissue injury, inflammation, and nerve damage.[1][2] This inducible nature makes the this compound/B1 receptor system a key player in the transition from acute to chronic pain states, particularly in inflammatory and neuropathic pain.[3] Consequently, in vivo administration of this compound in animal models is a critical tool for elucidating the mechanisms of chronic pain and for the preclinical evaluation of novel analgesics targeting the B1 receptor pathway. These application notes provide detailed protocols for the in vivo administration of this compound to induce pain-like behaviors in rodents and summarize key quantitative data from relevant studies.
Signaling Pathways
Activation of the B1 receptor by this compound on nociceptive neurons initiates a signaling cascade that leads to neuronal sensitization and hyperalgesia. The primary pathway involves the coupling of the B1 receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with calcium mobilized by IP3, activates protein kinase C (PKC).[4] PKC can then phosphorylate and sensitize key ion channels involved in nociception, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, leading to a lower threshold for activation by thermal and mechanical stimuli, respectively.[4]
Data Presentation
The following tables summarize quantitative data from in vivo studies using this compound to elicit pain-related responses.
Table 1: Induction of Thermal Hyperalgesia in Rats
| Inflammatory Stimulus | Administration Route of [Des-Arg9]-BK | Dose of [Des-Arg9]-BK | Effect | Antagonist | Reference |
| UV Irradiation of Paw | Intravenous | Not specified | Reduced paw withdrawal latency | des-Arg9-Leu8-BK (200 nmol/kg) | [5] |
| Freund's Complete Adjuvant (in joint) | Intra-articular | 0.05 - 10 nmol | Reduced tolerated load | des-Arg9-Leu8-BK (0.5 nmol) | [5] |
| Interleukin-1 beta (in paw) | Intravenous | 10 nmol/kg | Reduced thermal withdrawal latency | des-Arg9-Leu8-BK (200 nmol/kg) | [5] |
| Adjuvant-induced arthritis | Intravenous | 100 nmol/kg | Exacerbated hyperalgesia | - | [6] |
Table 2: Induction of Mechanical Hyperalgesia in Rats
| Inflammatory Stimulus | Administration Route of [Des-Arg9]-BK | Dose of [Des-Arg9]-BK | Effect | Antagonist | Reference |
| None | Intra-articular (knee joint) | 1 - 100 nmol | No mechanical hyperalgesia | - | [5] |
| Interleukin-1 beta (in joint) | Intra-articular | 0.5 nmol | Induced mechanical hyperalgesia | des-Arg9-Leu8-BK (0.5 nmol) | [5] |
Table 3: Other In Vivo Effects of this compound
| Animal Model | Administration Route | Dose | Effect | Reference |
| LPS-treated Rabbits | Not specified | Dose-dependent | Decrease in blood pressure | [7] |
| Rats | Intraperitoneal | 2.25 mg/kg | Nociceptive response | [2] |
| Rats (pleural cavity) | Intrapleural | 30 nmol/cavity | Time-dependent leukocyte migration | [8] |
| Diabetic Rats (STZ-induced) | Intrathecal | Not specified | Biphasic nociceptive response | [1] |
Experimental Protocols
Protocol 1: Induction of Thermal Hyperalgesia Following UV Irradiation in Rats
This protocol is adapted from studies demonstrating that B1 receptor activation by this compound contributes to thermal hyperalgesia in an inflammatory context.[5]
Materials:
-
Male Wistar rats (200-250 g)
-
Ultraviolet (UV) lamp
-
This compound
-
Saline (vehicle)
-
Plantar test apparatus
-
B1 receptor antagonist (e.g., des-Arg9-[Leu8]-bradykinin) (optional)
Procedure:
-
Acclimatization: Acclimate rats to the testing environment and apparatus for at least 2 days before the experiment.
-
UV Irradiation: Anesthetize the rats and expose the plantar surface of one hind paw to a UV source to induce inflammation.
-
Baseline Measurement: 24 hours post-irradiation, measure the baseline paw withdrawal latency to a radiant heat source using the plantar test apparatus.
-
Drug Administration: Administer this compound intravenously. A control group should receive an equivalent volume of saline. For antagonist studies, co-administer the B1 receptor antagonist with this compound.
-
Post-treatment Measurement: Measure paw withdrawal latencies at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: A significant decrease in paw withdrawal latency in the this compound-treated group compared to the saline group indicates thermal hyperalgesia.
Protocol 2: Induction of Mechanical Hyperalgesia Following Interleukin-1 Beta in Rats
This protocol is based on findings that B1 receptor activation can induce mechanical hyperalgesia in the presence of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β).[5]
Materials:
-
Male Wistar rats (200-250 g)
-
Recombinant rat Interleukin-1 beta (IL-1β)
-
This compound
-
Saline (vehicle)
-
Electronic von Frey apparatus or calibrated von Frey filaments
-
B1 receptor antagonist (e.g., des-Arg9-[Leu8]-bradykinin) (optional)
Procedure:
-
Acclimatization: Acclimate rats to the testing environment and apparatus.
-
IL-1β Pre-treatment: Inject IL-1β (e.g., 1 unit) into the intra-articular space of the knee joint or the plantar surface of the hind paw.
-
Baseline Measurement: 2-4 hours after IL-1β administration, measure the baseline paw withdrawal threshold to mechanical stimulation using an electronic von Frey apparatus or up-down method with von Frey filaments.
-
Drug Administration: Co-administer this compound (e.g., 0.5 nmol) with or without a B1 receptor antagonist into the same site as the IL-1β injection. A control group should receive saline.
-
Post-treatment Measurement: Measure paw withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: A significant decrease in the paw withdrawal threshold in the this compound-treated group compared to the control group indicates mechanical hyperalgesia.
Pain Assessment in Animal Models
The assessment of pain in non-verbal animals relies on the observation of behavioral and physiological changes.[9][10]
Commonly Used Methods:
-
Reflexive Measures:
-
Thermal Nociception (Hargreaves Test): Measures the latency of paw withdrawal from a radiant heat source. A shorter latency indicates thermal hyperalgesia.
-
Mechanical Nociception (von Frey Test): Measures the paw withdrawal threshold to mechanical stimulation with calibrated filaments or an electronic device. A lower threshold indicates mechanical allodynia or hyperalgesia.
-
-
Spontaneous Pain Behaviors:
-
Guarding: The animal may hold the affected limb in an abnormal posture to avoid contact with surfaces.
-
Licking/Biting: Increased attention to the affected area.
-
Vocalization: Spontaneous or stimulus-evoked vocalizations can indicate pain.[11]
-
Changes in Locomotion and Activity: Lameness, reduced exploration, and altered gait.[9]
-
-
Facial Grimace Scales: Standardized scales are available for some species (e.g., rats, mice) to assess pain based on changes in facial expressions.[10]
Considerations for Pain Assessment:
-
Observer Blinding: The experimenter assessing pain should be blind to the treatment conditions to minimize bias.
-
Habituation: Animals should be habituated to the testing environment and procedures to reduce stress-induced responses.
-
Baseline Measurements: Stable baseline measurements before treatment are crucial for accurate interpretation of results.
-
Species and Strain Differences: Pain behaviors can vary significantly between different species and even strains of the same species.
By following these detailed protocols and considering the principles of pain assessment, researchers can effectively utilize the in vivo administration of this compound to investigate the role of the B1 receptor in pain and to screen for potential analgesic compounds.
References
- 1. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Analysis of the mechanisms involved in the inflammatory response induced by des-Arg9-bradykinin in the rat pleural cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pain assessment in animal models: do we need further studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recognition and Assessment of Pain in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]
- 11. Analysis of the bradykinin response in dogs and its antagonism by analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of [Des-Arg9]-Bradykinin B1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bradykinin B1 receptor (B1R) is a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. Its activation by the active metabolite of bradykinin, [Des-Arg9]-Bradykinin, is implicated in chronic pain and inflammation. Consequently, B1R is a promising therapeutic target for a variety of inflammatory diseases. Robust and reliable cell-based assays are crucial for the identification and characterization of novel B1R modulators.
These application notes provide detailed protocols for the most common cell-based assays used to assess the activation of the B1R by its agonist, this compound. The protocols focus on downstream signaling events, including calcium mobilization and inositol phosphate accumulation, which are characteristic of B1R activation through the Gαq pathway. A general protocol for a reporter gene assay is also included as a valuable tool for quantifying transcriptional activation downstream of receptor signaling.
B1 Receptor Signaling Pathway
Activation of the B1R by this compound primarily initiates a signaling cascade through the Gαq subunit of its associated heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of B1R activation and can be readily measured using fluorescent calcium indicators.
Quantitative Data Summary
The following table summarizes the potency of this compound in activating the B1 receptor across different cell-based assays and species. The half-maximal effective concentration (EC50) is a measure of the concentration of an agonist that is required for 50% of the maximum possible effect.
| Assay Type | Cell Line / Tissue | Species | This compound EC50 (nM) | Reference |
| Calcium Mobilization | 293-AEQ17 cells | Human | 112 | [1] |
| Calcium Mobilization | 293-AEQ17 cells | Murine | 39 | [1] |
| Contractile Response | Human Ileum | Human | 183 | |
| Contractile Response | Rabbit Aorta | Rabbit | - |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon B1R activation. It is a widely used, robust, and high-throughput compatible method.
Experimental Workflow:
Materials:
-
Cells stably expressing the human B1 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Black, clear-bottom 96-well or 384-well microplates.
-
This compound (agonist).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Seeding:
-
One day prior to the assay, seed the B1R-expressing cells into black, clear-bottom microplates at a density optimized for your cell line (e.g., 20,000-50,000 cells/well for a 96-well plate).
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the cell culture medium from the wells and add the loading buffer (e.g., 100 µL/well for a 96-well plate).
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and any test compounds in the assay buffer. A typical starting concentration for the agonist is 1 µM.
-
-
Signal Detection:
-
Set up the fluorescence microplate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the instrument's injector to add the compound solutions to the wells.
-
Continue to measure the fluorescence intensity for a period of time (e.g., 2-3 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit).
-
Inositol Phosphate (IP-One) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. It provides a cumulative measure of receptor activation over time.
Experimental Workflow:
Materials:
-
Cells stably expressing the human B1 receptor.
-
Cell culture medium.
-
White, solid-bottom 96-well or 384-well microplates.
-
This compound.
-
IP-One HTRF assay kit (containing IP1-d2 acceptor and anti-IP1-cryptate donor).
-
Lithium chloride (LiCl) solution (to inhibit IP1 degradation).
-
A microplate reader capable of measuring HTRF (Homogeneous Time-Resolved Fluorescence).
Protocol:
-
Cell Seeding:
-
Seed B1R-expressing cells into white microplates as described for the calcium mobilization assay.
-
-
Cell Stimulation:
-
On the day of the assay, remove the culture medium.
-
Add the stimulation buffer provided in the kit, which contains LiCl.
-
Add serial dilutions of this compound or test compounds to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
-
Cell Lysis and Reagent Addition:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in the lysis buffer to all wells as per the manufacturer's instructions.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour in the dark to allow the assay components to reach equilibrium.
-
-
Signal Detection:
-
Measure the HTRF signal using a compatible microplate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The amount of IP1 produced is inversely proportional to the HTRF signal.
-
Generate a standard curve using the provided IP1 standards.
-
Determine the concentration of IP1 in the experimental wells from the standard curve.
-
Plot the IP1 concentration against the logarithm of the agonist concentration to create a dose-response curve and calculate the EC50.
-
Reporter Gene Assay
Reporter gene assays measure the transcriptional activation of a specific response element downstream of the GPCR signaling cascade. For Gαq-coupled receptors like B1R, response elements such as Nuclear Factor of Activated T-cells (NFAT) can be used.
Experimental Workflow:
Materials:
-
Host cell line (e.g., HEK293).
-
Expression vector for the human B1 receptor.
-
Reporter vector containing a response element linked to a reporter gene (e.g., NFAT-luciferase).
-
Transfection reagent.
-
Cell culture medium.
-
White, opaque 96-well or 384-well microplates.
-
This compound.
-
Reporter gene assay lysis buffer and substrate (e.g., Luciferase Assay System).
-
A luminometer or a microplate reader with luminescence detection capabilities.
Protocol:
-
Cell Transfection:
-
Co-transfect the host cells with the B1R expression vector and the NFAT-luciferase reporter vector using a suitable transfection reagent.
-
-
Cell Seeding:
-
After transfection, seed the cells into white, opaque microplates and incubate for 24-48 hours to allow for receptor and reporter protein expression.
-
-
Compound Stimulation:
-
Remove the culture medium and add fresh medium containing serial dilutions of this compound or test compounds.
-
-
Incubation:
-
Incubate the plates at 37°C for a period sufficient for gene transcription and translation (e.g., 4-6 hours).
-
-
Signal Detection:
-
Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value from the curve.
-
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for studying the activation of the Bradykinin B1 receptor by this compound. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Calcium mobilization assays are well-suited for high-throughput screening, while inositol phosphate and reporter gene assays can provide a more integrated measure of receptor activity. By following these detailed protocols, researchers can effectively characterize the pharmacological properties of novel B1R modulators, contributing to the development of new therapeutics for inflammatory diseases.
References
Application Notes and Protocols for Radioligand Binding Assays of [Des-Arg9]-Bradykinin (Bradykinin B1) Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [Des-Arg9]-Bradykinin receptor, officially known as the Bradykinin B1 receptor (B1R), is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury, inflammation, and in various pathological conditions, including chronic pain, diabetes, and cancer.[1][2][3] This inducible nature makes the B1R an attractive therapeutic target for a range of diseases. The primary endogenous agonist for the B1R is this compound, a metabolite of bradykinin.[4]
Radioligand binding assays are a fundamental tool for studying the pharmacology of the B1R.[5] These assays allow for the quantification of receptor density (Bmax) and the affinity (Kd) of radiolabeled ligands, as well as the determination of the affinity (Ki) of unlabeled compounds that compete for the same binding site.[6][7] This document provides detailed protocols and application notes for performing saturation and competition radioligand binding assays for the B1R.
B1 Receptor Signaling Pathway
The Bradykinin B1 receptor is a G-protein coupled receptor that primarily signals through the Gαq subunit.[8] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC).[9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2] This increase in intracellular Ca2+ concentration triggers a variety of downstream cellular responses.
Quantitative Data Summary
The following tables summarize the binding affinities of various radioligands and unlabeled compounds for the Bradykinin B1 receptor.
Table 1: Radioligand Binding Affinities (Kd) and Receptor Densities (Bmax)
| Radioligand | Receptor Species | Cell/Tissue Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]-[Leu⁹]des-Arg¹⁰-kallidin | Human | CHO cells | - | - | [11] |
| [³⁵S]Compound A | Human | CHO cells | 0.012 | Equivalent to peptide ligands | [11] |
| [³⁵S]Compound A | Rabbit | CHO cells | 0.064 | Equivalent to peptide ligands | [11] |
| [³⁵S]Compound A | Dog | CHO cells | 0.37 | Equivalent to peptide ligands | [11] |
| [¹²⁵I]Tyr-Gly-Lys-Aca-Lys-des-Arg⁹-BK | Rabbit | Aortic smooth muscle cells | ~0.2 | Increased with IL-1 treatment | [12] |
Table 2: Competitive Binding Affinities (Ki) of Unlabeled Ligands
| Unlabeled Compound | Radioligand | Receptor Species | Cell/Tissue Type | Ki (nM) | Reference |
| Compound A | Tritiated peptide ligand | Human | CHO cells | 0.016 | [11] |
| Compound A | Tritiated peptide ligand | Rabbit | CHO cells | 0.050 | [11] |
| Compound A | Tritiated peptide ligand | Dog | CHO cells | 0.56 | [11] |
| Compound A | Tritiated peptide ligand | Rat | CHO cells | 29 | [11] |
| Z02176 | [³H]-[Leu⁹,des-Arg¹⁰]kallidin | Human | CHO cells | 2.5 ± 0.8 | [13] |
| Z02137 | [³H]-[Leu⁹,des-Arg¹⁰]kallidin | Human | CHO cells | 2.6 ± 0.7 | [13] |
| Z04139 | [³H]-[Leu⁹,des-Arg¹⁰]kallidin | Human | CHO cells | 1.4 ± 0.7 | [13] |
Experimental Protocols
The following are detailed protocols for performing radioligand binding assays for the Bradykinin B1 receptor.
Experimental Workflow
Membrane Preparation
This protocol is adapted from a general procedure for preparing membranes from cultured cells or tissues.[14]
Materials:
-
Cells or tissues expressing B1R
-
Cold Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cells or dissect tissue and place in ice-cold lysis buffer.
-
Homogenize the sample on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.[14]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[14]
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in cryoprotectant buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane suspension and store at -80°C until use.
Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand.[5]
Materials:
-
B1R membrane preparation
-
Radioligand (e.g., [³H]Lys-[Des-Arg⁹]-Bradykinin or a suitable alternative)
-
Unlabeled B1R ligand for determining non-specific binding (e.g., a high concentration of unlabeled [Des-Arg⁹]-Bradykinin)
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]
-
96-well plates
-
Filtration apparatus with glass fiber filters (e.g., GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in assay buffer.
-
Prepare serial dilutions of the radioligand in assay buffer (typically 8 concentrations ranging from 0.1 to 10 times the expected Kd).
-
In a 96-well plate, set up triplicate wells for each concentration of radioligand for total binding. Add a fixed amount of membrane protein (e.g., 50-120 µg for tissue, 3-20 µg for cells) and the varying concentrations of radioligand to a final volume of 250 µL.[14]
-
For non-specific binding, prepare another set of triplicate wells for each radioligand concentration, but also include a high concentration (e.g., 10 µM) of the unlabeled ligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[14] Note: Optimal incubation time and temperature may need to be determined empirically for different radioligands and receptor preparations.[12]
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the free radioligand concentration (X-axis).
-
Analyze the data using non-linear regression to fit a one-site binding (hyperbola) equation to determine the Kd and Bmax values.[6]
Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the B1R.[5]
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compounds.
Procedure:
-
Follow steps 1 and 2 of the saturation binding assay protocol for preparing the membranes and assay buffer.
-
Prepare serial dilutions of the unlabeled test compound (typically 10-12 concentrations over a 5-log unit range).[5]
-
In a 96-well plate, add a fixed amount of membrane protein, a fixed concentration of the radioligand (ideally at or below its Kd), and the varying concentrations of the unlabeled test compound to a final volume of 250 µL.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of a standard unlabeled ligand).
-
Incubate, filter, wash, and count the radioactivity as described in the saturation binding assay protocol (steps 5-9).
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response (variable slope) curve to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[14]
References
- 1. B1 bradykinin receptor homo-oligomers in receptor cell surface expression and signaling: effects of receptor fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BDKRB1 bradykinin receptor B1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. TPC - Bmax and KD [turkupetcentre.net]
- 8. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 9. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization and radioligand binding properties of a high-affinity, nonpeptide, bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a binding assay for the B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Inducing Inflammatory Responses in Rats using [Des-Arg9]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Arg9]-Bradykinin is a potent and selective agonist of the bradykinin B1 receptor (B1R).[1][2] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammatory stimuli, such as bacterial endotoxins (lipopolysaccharide, LPS).[3][4] This makes this compound a valuable tool for studying the mechanisms of chronic inflammation and for the development of novel anti-inflammatory therapeutics targeting the B1R pathway. These application notes provide detailed protocols for using this compound to induce inflammatory responses in rats, specifically focusing on the paw edema and pleurisy models.
Signaling Pathway of this compound
Activation of the B1R by this compound initiates a signaling cascade that contributes to various aspects of the inflammatory response. This includes increased vascular permeability, neutrophil recruitment, and the production of pro-inflammatory mediators.[5][6] The pathway is often associated with the activation of G-proteins, leading to downstream effects such as the activation of the NF-κB signaling pathway and the release of chemokines like CXCL5.[1][6]
Caption: Signaling pathway of this compound via the B1 receptor.
Experimental Protocols
Rat Paw Edema Model
This model is used to assess the pro-inflammatory and edematous effects of this compound. A key requirement for a robust response is the prior upregulation of B1 receptors, which can be achieved by systemic administration of lipopolysaccharide (LPS).[3]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Plethysmometer or digital caliper
-
Syringes and needles (27-30 gauge)
Protocol:
Caption: Experimental workflow for the rat paw edema model.
Detailed Steps:
-
Animal Preparation and B1R Upregulation:
-
Induction of Paw Edema:
-
Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., ranging from 3 to 300 nmol per 50 µL).
-
Measure the basal volume of the right hind paw of each rat using a plethysmometer.
-
Administer a 50 µL intraplantar (i.pl.) injection of the this compound solution into the subplantar region of the right hind paw. The left paw can be injected with saline as a control.
-
-
Measurement of Edema:
-
Measure the paw volume at various time points after the injection (e.g., 30, 60, 120, and 240 minutes).
-
The degree of edema is calculated as the increase in paw volume (in mL) relative to the baseline measurement.
-
Data Presentation:
| Parameter | This compound Dose (nmol/paw) | Result | Reference |
| ED50 for Paw Edema | 24.1 | In LPS-pretreated rats | [3] |
| Paw Volume Increase | 100 | ~0.25 mL increase at 2 hours | [3] |
| Inhibition by B1 Antagonist | 100 nmol [Des-Arg9]-BK + 134 nmol des-Arg9[Leu8]-BK | IC50 of 134 nmol for the antagonist | [3] |
Rat Pleurisy Model
This model is suitable for studying inflammatory cell migration and exudate formation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Heparinized tubes
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Induction of Pleurisy:
-
Anesthetize the rats.
-
Inject 100 µL of this compound solution (10-60 nmol) into the pleural cavity.[8] Control animals receive an equal volume of PBS.
-
-
Collection of Pleural Exudate:
-
At a predetermined time point (e.g., 4 hours) after the injection, euthanize the animals.
-
Open the thoracic cavity and collect the pleural exudate by washing the cavity with a known volume of heparinized PBS.
-
-
Analysis of Inflammatory Response:
-
Measure the total volume of the recovered fluid.
-
Determine the total leukocyte count in the exudate using a hemocytometer.
-
Prepare cytospin slides for differential cell counting (neutrophils, monocytes, etc.).
-
Data Presentation:
| Parameter | This compound Dose (nmol/cavity) | Result | Reference |
| Leukocyte Migration | 30 | Time-dependent increase in total leukocytes | [8] |
| Effect of Mast Cell Stabilizer | 30 | Migration inhibited by 82% with compound 48/80 | [8] |
| Effect of Antihistamine/Antiserotonin | 30 | Migration inhibited by 77% with cyproheptadine | [8] |
Expected Results and Interpretation
-
Paw Edema: A dose-dependent increase in paw volume is expected in LPS-pretreated rats, peaking around 2-4 hours after this compound injection.[3] This effect should be significantly attenuated by co-administration of a selective B1R antagonist, such as des-Arg9[Leu8]-BK, confirming the specificity of the response.[3]
-
Pleurisy: An increase in the volume of pleural exudate and a significant influx of leukocytes, primarily neutrophils, into the pleural cavity are anticipated. Interestingly, some studies suggest this response may be largely dependent on the activation of resident mast cells and the subsequent release of histamine and serotonin.[8]
Troubleshooting
-
Low or No Response in Paw Edema Model:
-
Confirm B1R Upregulation: Ensure that the LPS pre-treatment was successful. The potency and source of LPS can influence the degree of B1R induction.
-
Dose of this compound: The response is dose-dependent. Consider using a higher dose within the recommended range.
-
-
High Variability:
-
Injection Technique: Ensure consistent intraplantar or intrapleural injection technique to minimize variability between animals.
-
Animal Strain and Age: Inflammatory responses can vary between different rat strains and with age.[9] Ensure consistency in the animals used.
-
By following these detailed protocols, researchers can effectively utilize this compound to induce and study B1R-mediated inflammatory responses in rats, providing a robust platform for investigating inflammatory mechanisms and screening potential therapeutic agents.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Upregulation of B1 receptor mediating des-Arg9-BK-induced rat paw oedema by systemic treatment with bacterial endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19 [frontiersin.org]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of B1 receptor mediating des-Arg9-BK-induced rat paw oedema by systemic treatment with bacterial endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the mechanisms involved in the inflammatory response induced by des-Arg9-bradykinin in the rat pleural cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A hypotensive response induced by des-Arg9-bradykinin in young brown/Norway rats pretreated with endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Des-Arg9]-Bradykinin-Induced Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Arg9]-Bradykinin is the active metabolite of bradykinin and a potent and selective agonist of the bradykinin B1 receptor.[1][2] Under normal physiological conditions, the B1 receptor is expressed at low levels. However, its expression is significantly upregulated in response to tissue injury and inflammation, playing a crucial role in the pathogenesis of chronic pain and hyperalgesia.[3] The induction of hyperalgesia by this compound serves as a valuable in vivo model for studying the mechanisms of inflammatory pain and for the preclinical evaluation of novel analgesic compounds targeting the B1 receptor pathway.[3] These application notes provide detailed protocols for inducing and measuring this compound-mediated hyperalgesia in rodent models, along with a summary of key quantitative data and a schematic of the underlying signaling pathway.
Data Presentation
Table 1: Effective Doses of this compound and Antagonists in Rat Models of Hyperalgesia
| Agent | Dose | Route of Administration | Inflammatory Stimulus | Effect | Reference |
| This compound | 0.05-10 nmol | Intra-articular | Freund's Complete Adjuvant | Induces mechanical hyperalgesia | [3] |
| This compound | 10 nmol/kg | Intravenous | UV irradiation | Induces thermal hyperalgesia | [3] |
| This compound | 0.5 nmol | Intra-articular | Interleukin-1β | Induces mechanical hyperalgesia | [3] |
| des-Arg9-[Leu8]-BK (B1 Antagonist) | 0.5 nmol | Intra-articular | Freund's Complete Adjuvant + [Des-Arg9]-BK | Blocks mechanical hyperalgesia | [3] |
| des-Arg9-[Leu8]-BK (B1 Antagonist) | 200 nmol/kg | Intravenous | UV irradiation + [Des-Arg9]-BK | Prevents thermal hyperalgesia | [3] |
| Hoe 140 (B2 Antagonist) | 5 pmol | Intra-articular | Freund's Complete Adjuvant + [Des-Arg9]-BK | No effect on mechanical hyperalgesia | [3] |
Table 2: Time Course of Hyperalgesia Following Inflammatory Insult
| Inflammatory Agent | Hyperalgesia Type | Peak Hyperalgesia | Duration | Animal Model | Reference |
| Carrageenan | Mechanical & Thermal | 3-6 hours | Up to 24 hours | Rat | [4] |
| Freund's Complete Adjuvant | Mechanical & Thermal | 24 hours | At least 7 days | Rat | [5] |
| This compound (in STZ-diabetic rats) | Mechanical | Not specified | Not specified | Rat | [6] |
Experimental Protocols
Protocol 1: Induction of Inflammatory Hyperalgesia with Complete Freund's Adjuvant (CFA)
This protocol describes the induction of a persistent inflammatory state, which upregulates B1 receptor expression, making the animal responsive to this compound.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile 0.9% saline
-
1 ml syringes with 27-30 gauge needles
-
Male Sprague-Dawley rats (180-220 g)
Procedure:
-
Thoroughly vortex the vial of CFA to ensure a uniform suspension of Mycobacterium.
-
Prepare a 1:1 emulsion of CFA and sterile saline.[7]
-
Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µl of the CFA emulsion intradermally into the plantar surface of the right hind paw.[8]
-
Allow 24 hours for the inflammation and associated hyperalgesia to develop before proceeding with this compound administration and behavioral testing.[5]
Protocol 2: Administration of this compound
For Induction of Mechanical Hyperalgesia:
-
Route: Intra-articular injection into the knee joint of the CFA-treated paw.
-
Procedure:
-
Anesthetize the rat.
-
Flex the knee to a 90-degree angle to palpate the patellar tendon.
-
Insert a 26-gauge needle through the patellar tendon into the joint cavity.[9]
-
Inject 50 µl of this compound solution (0.05-10 nmol in sterile saline).
-
For Induction of Thermal Hyperalgesia:
-
Route: Intravenous injection.
-
Procedure:
-
Warm the rat's tail to dilate the lateral tail vein.
-
Administer this compound (10 nmol/kg in sterile saline) via the tail vein using a 27-30 gauge needle.
-
Protocol 3: Assessment of Mechanical Hyperalgesia (Randall-Selitto Test)
This test measures the paw withdrawal threshold to a gradually increasing mechanical pressure.
Materials:
-
Randall-Selitto paw pressure apparatus
-
Animal restrainer
Procedure:
-
Habituate the animal to the testing procedure for several minutes before starting the experiment.
-
Gently restrain the rat, allowing the hind paw to be accessible.
-
Position the plantar surface of the paw onto the plinth of the apparatus.
-
Apply a linearly increasing pressure to the paw using the stylus.
-
The endpoint is the force (in grams) at which the rat withdraws its paw.[10]
-
A cut-off pressure (e.g., 250 g) should be set to avoid tissue damage.[11]
-
Repeat the measurement 3-5 times with at least 5-minute intervals between trials and average the withdrawal thresholds.
Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a radiant heat source.
Materials:
-
Hargreaves apparatus (plantar test)
-
Plexiglass enclosures
Procedure:
-
Place the rat in the plexiglass enclosure on the glass floor of the apparatus and allow it to acclimate for 15-20 minutes.[12]
-
Position the radiant heat source under the glass, directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the rat withdraws its paw. The time to withdrawal is the paw withdrawal latency.[13]
-
A cut-off time (e.g., 20-35 seconds) must be set to prevent tissue injury.[12][13]
-
Perform at least three trials on each paw, with a minimum of 5 minutes between trials.[12]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in Nociceptors
Caption: Signaling cascade initiated by this compound binding to the B1 receptor.
Experimental Workflow for this compound-Induced Hyperalgesia
Caption: Workflow for inducing and measuring this compound-mediated hyperalgesia.
References
- 1. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Intra-Articular Drug Delivery for the Treatment of Osteoarthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-course of spinal sensitization following carrageenan-induced inflammation in the young rat: a comparative electrophysiological and behavioural study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neonatal complete Freund's adjuvant-induced inflammation does not induce or alter hyperalgesic priming or alter adult distributions of C-fibre dorsal horn innervation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 9. Video: Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats [jove.com]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Note: High-Efficiency Purification of Synthetic [Des-Arg9]-Bradykinin by Reversed-Phase HPLC
Abstract
This application note details a robust and scalable method for the purification of the synthetic octapeptide, [Des-Arg9]-Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe), using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a critical tool in pharmacology, particularly in studies of the kinin B1 receptor. The protocol described herein provides a reliable workflow for obtaining high-purity (>98%) peptide from a crude synthetic mixture, suitable for demanding research and drug development applications. This document provides detailed protocols for solid-phase peptide synthesis, preparative purification, and analytical quality control.
Introduction
This compound is an active metabolite of bradykinin and a selective agonist for the bradykinin B1 receptor, which is upregulated in response to inflammation and tissue injury. Its role in pain, inflammation, and various pathological states makes it a valuable molecular probe for researchers. The biological activity of synthetic peptides is critically dependent on their purity. Impurities arising from solid-phase peptide synthesis (SPPS), such as deletion sequences, truncated peptides, or incompletely deprotected molecules, can interfere with experimental results. Therefore, efficient and reliable purification is a mandatory step following synthesis. Reversed-phase HPLC is the gold standard for peptide purification due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery. This note provides a comprehensive guide to achieving high-purity this compound.
Experimental Workflow
The overall process for generating high-purity this compound involves three main stages: solid-phase peptide synthesis, preparative HPLC purification, and analytical HPLC for purity verification.
Application Notes and Protocols for the Detection of [Des-Arg9]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Arg9]-Bradykinin is a biologically active metabolite of bradykinin, formed by the action of carboxypeptidase N.[1] It is a potent and selective agonist for the bradykinin B1 receptor (B1R), which is typically upregulated during inflammation and tissue injury.[2][3] The this compound/B1R signaling axis is implicated in various physiological and pathological processes, including inflammation, pain, vascular permeability, and has been studied in contexts such as COVID-19-related hepatic damage.[1][4] Accurate and sensitive detection of this compound is therefore crucial for research into these processes and for the development of therapeutic interventions targeting the B1R pathway.
These application notes provide detailed protocols for the quantitative detection of this compound using competitive enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA). Additionally, a protocol for sample preparation from plasma using solid-phase extraction is included, along with an overview of the this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the performance characteristics of immunoassays for this compound detection as reported in the literature.
Table 1: Radioimmunoassay (RIA) Performance Characteristics
| Parameter | Value | Reference |
| IC50 | 0.08 ± 0.03 nM | [5] |
| Cross-reactivity | ||
| Bradykinin | 29% | [5] |
| Lysyl-bradykinin | ~1% | [5] |
| Methionyl-lysyl-bradykinin | ~1% | [5] |
| [Des-Arg1]-bradykinin | ~1% | [5] |
| [Des-Phe8-Arg9]-bradykinin | ~1% | [5] |
Table 2: Chemiluminescence Enzyme Immunoassay (CLEIA) Performance Characteristics
| Parameter | Value | Reference |
| Detection Limit | 27 fmol/ml | [2] |
| Half-maximal saturation | 1530 fmol/ml | [2] |
Table 3: Plasma Concentrations of this compound in a Study
| Condition | Mean Concentration (pg/mL) | Reference |
| COVID-19 Patients | 786.3 ± 658.4 | [1] |
| Control Group | 246.0 ± 157.5 | [1] |
Signaling Pathway
This compound exerts its effects by binding to the B1 receptor, a G-protein coupled receptor (GPCR). The expression of the B1R is induced by inflammatory mediators.[3] Activation of the B1R can lead to a variety of downstream signaling events, contributing to inflammation and other physiological responses.
Caption: this compound Signaling Pathway.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Plasma
Accurate measurement of this compound in plasma requires careful sample collection and preparation to prevent its formation or degradation ex vivo and to remove interfering substances.
Materials:
-
Blood collection tubes containing EDTA and a protease inhibitor cocktail.
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis WCX).
-
SPE vacuum manifold.
-
Refrigerated centrifuge.
-
Ammonium hydroxide (5%).
-
Acetonitrile.
-
Methanol.
-
Formic acid (0.1%).
-
Deionized water.
-
Evaporator (e.g., SpeedVac).
Procedure:
-
Blood Collection: Collect whole blood in tubes containing EDTA and protease inhibitors.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Carefully collect the plasma supernatant.
-
Sample Pre-treatment: Dilute the plasma sample 1:1 with 5% ammonium hydroxide in water and mix gently.[6]
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of 10% acetonitrile in water.[6]
-
-
Elution: Elute the this compound from the cartridge with 1 mL of 80% ethanol or an appropriate solvent mixture.[7]
-
Drying: Evaporate the eluate to dryness using a SpeedVac or similar apparatus.
-
Reconstitution: Reconstitute the dried extract in the appropriate assay buffer for subsequent analysis by ELISA or RIA.
Caption: Solid-Phase Extraction Workflow.
Competitive ELISA Protocol
This protocol describes a competitive ELISA for the quantification of this compound in prepared samples. In this format, this compound in the sample competes with a labeled version of the peptide for binding to a limited number of antibody sites.
Materials:
-
High-binding 96-well microplate.
-
Anti-[Des-Arg9]-Bradykinin antibody (capture antibody).
-
This compound standard.
-
Biotinylated or enzyme-conjugated this compound (detection peptide).
-
Streptavidin-HRP (if using biotinylated detection peptide).
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6).[2]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).[2]
-
Blocking Buffer (e.g., 1-3% BSA in PBS).[2]
-
Assay Diluent (e.g., 1% BSA in PBS).[2]
-
Substrate (e.g., TMB).[2]
-
Stop Solution (e.g., 2N H2SO4).[2]
-
Microplate reader.
Procedure:
-
Antibody Coating:
-
Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare a standard curve by serially diluting the this compound standard in Assay Diluent.
-
Add 50 µL of standard, control, or sample to the appropriate wells.
-
Add 50 µL of the diluted detection peptide to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the washing step as in step 2.
-
Detection (if using a biotinylated detection peptide):
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Repeat the washing step as in step 2.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
-
Radioimmunoassay (RIA) Protocol
This RIA protocol is a highly sensitive method for this compound quantification, involving competition between unlabeled peptide in the sample and a radiolabeled peptide for binding to a specific antibody.
Materials:
-
Anti-[Des-Arg9]-Bradykinin antibody.
-
This compound standard.
-
Radiolabeled this compound (e.g., ¹²⁵I-labeled).
-
RIA Buffer (e.g., phosphate or Tris-based buffer with protein carrier like BSA).
-
Separation Reagent (e.g., Dextran-coated charcoal or secondary antibody precipitation).[5]
-
Gamma counter.
-
Polypropylene assay tubes.
Procedure:
-
Assay Setup:
-
Set up tubes for total counts, non-specific binding, zero standard (B₀), standards, and samples.
-
Add 100 µL of RIA Buffer to the non-specific binding tubes.
-
Add 100 µL of standards, controls, or samples to the respective tubes.
-
-
Antibody Addition:
-
Dilute the anti-[Des-Arg9]-Bradykinin antibody in RIA Buffer to a concentration that binds 30-50% of the radiolabeled antigen.
-
Add 100 µL of the diluted antibody to all tubes except the total counts and non-specific binding tubes.
-
-
Radiolabeled Antigen Addition:
-
Dilute the radiolabeled this compound in RIA Buffer to provide approximately 10,000 cpm per 100 µL.
-
Add 100 µL of the diluted radiolabeled antigen to all tubes.
-
-
Incubation:
-
Vortex all tubes gently.
-
Incubate for 16-24 hours at 4°C.
-
-
Separation of Bound and Free Antigen:
-
Dextran-coated charcoal method:
-
Prepare a charcoal suspension in RIA Buffer.
-
Add 500 µL of the cold charcoal suspension to all tubes except the total counts tubes.
-
Vortex and incubate on ice for 10-15 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Decant the supernatant containing the antibody-bound fraction for counting.
-
-
Secondary antibody precipitation method:
-
Add 100 µL of a secondary antibody (e.g., goat anti-rabbit IgG) and 100 µL of normal serum from the same species as the primary antibody to all tubes except the total counts tubes.
-
Vortex and incubate for an additional 16-24 hours at 4°C.
-
Centrifuge to pellet the antibody complex.
-
Decant the supernatant and count the radioactivity in the pellet.
-
-
-
Data Acquisition:
-
Measure the radioactivity in the tubes using a gamma counter. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.
-
Troubleshooting
For common issues encountered during ELISA, such as high background, weak signal, or high variability, refer to standard ELISA troubleshooting guides. Key areas to focus on include:
-
Washing Steps: Ensure thorough and consistent washing between steps to reduce background.
-
Blocking: Optimize the blocking buffer and incubation time to prevent non-specific binding.
-
Reagent Preparation: Use fresh reagents and ensure accurate dilutions of antibodies, standards, and detection reagents.
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation parameters to ensure reproducible results.
References
- 1. biomatik.com [biomatik.com]
- 2. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 3. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maxanim.com [maxanim.com]
- 5. Immunoassays for des-Arg9-bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. medrxiv.org [medrxiv.org]
Animal Models for Studying [Des-Arg9]-Bradykinin Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Arg9]-Bradykinin (DABK) is the primary endogenous agonist for the bradykinin B1 receptor (B1R), a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. This inducible nature makes the B1R a compelling therapeutic target for a variety of pathological conditions, including chronic pain, inflammation, sepsis, and cardiovascular diseases. The study of DABK's effects in relevant animal models is crucial for understanding the role of the B1R in these conditions and for the preclinical evaluation of novel B1R-targeted therapies.
These application notes provide an overview of key animal models used to investigate the physiological and pathophysiological effects of this compound, complete with detailed experimental protocols and a summary of expected quantitative outcomes.
B1 Receptor Signaling Pathway
Activation of the B1 receptor by this compound initiates a signaling cascade that contributes to the cardinal signs of inflammation. The B1R is a Gq-protein coupled receptor. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to cellular responses such as nitric oxide production, prostaglandin synthesis, and the expression of pro-inflammatory mediators. There is also evidence suggesting a potential link to the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which can influence gene expression and cell proliferation.
Animal Models and Experimental Protocols
A variety of animal models are utilized to study the diverse effects of this compound. Below are detailed protocols for some of the most common models.
Inflammatory Pain Model: Freund's Complete Adjuvant (FCA)-Induced Paw Inflammation in Rats
This model is used to study inflammatory pain and the role of B1R in hyperalgesia and edema.
Experimental Workflow:
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatization: House the animals for at least one week before the experiment with free access to food and water.
-
Baseline Measurements:
-
Paw Volume: Measure the volume of the hind paw using a plethysmometer.
-
Mechanical Nociceptive Threshold: Assess the paw withdrawal threshold to a mechanical stimulus using von Frey filaments.
-
Thermal Nociceptive Threshold: Measure the paw withdrawal latency to a thermal stimulus using a plantar test apparatus.
-
-
Induction of Inflammation:
-
Post-FCA Measurements: At 24 or 48 hours post-FCA injection, repeat the baseline measurements to confirm the development of inflammation (edema and hyperalgesia).[1]
-
This compound Administration:
-
Administer this compound (e.g., 0.05-10 nmol) via intra-articular or intraplantar injection into the inflamed paw.[3]
-
-
Endpoint Measurements: Measure paw volume and nociceptive thresholds at various time points after DABK administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Compare the changes in paw volume and nociceptive thresholds between DABK-treated and vehicle-treated groups.
Quantitative Data Summary:
| Parameter | Animal Model | [Des-Arg9]-BK Dose | Effect | Reference |
| Paw Edema | Rat (LPS-pretreated) | 3-300 nmol (i.pl.) | Dose-dependent increase in paw volume (ED50: 24.1 nmol) | [4] |
| Mechanical Hyperalgesia | Rat (FCA-induced) | 0.05-10 nmol (i.a.) | Reduction in tolerated load | [3] |
| Thermal Hyperalgesia | Rat (UV-irradiated) | Intravenous | Reduction in paw withdrawal latency | [3] |
Sepsis Model: Cecal Ligation and Puncture (CLP) in Mice
The CLP model mimics human polymicrobial sepsis and is used to investigate the role of B1R in the systemic inflammatory response and organ dysfunction.
Experimental Workflow:
Protocol:
-
Animals: C57BL/6 mice (8-12 weeks old) are frequently used.[5]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).[5]
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis.[6]
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).[7]
-
Gently squeeze the cecum to extrude a small amount of fecal content.[8]
-
Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
-
Fluid Resuscitation: Administer pre-warmed sterile saline subcutaneously to prevent dehydration.[5]
-
Post-operative Care: Monitor the animals closely for signs of distress and provide analgesia as required.
-
This compound or Antagonist Administration: Administer DABK or a B1R antagonist at a predetermined time point post-CLP to assess its effects on survival, inflammatory markers, and organ function.
-
Endpoint Analysis:
-
Survival: Monitor survival over a period of several days.
-
Organ Damage: Harvest organs (e.g., lungs, liver, kidneys) for histological analysis.
-
Inflammatory Markers: Collect blood or peritoneal lavage fluid to measure cytokine and chemokine levels.
-
Quantitative Data Summary:
| Parameter | Animal Model | [Des-Arg9]-BK Effect | Reference |
| Hypotension | Pig (E. coli septicemia) | Increased sensitivity to hypotensive effects | [9] |
| Inflammatory Cell Infiltration | Rat (Pleurisy) | Increased leukocyte migration (receptor-independent) | [10] |
Cardiovascular Model: Isolated Perfused Rat Heart (Langendorff Preparation)
This ex vivo model allows for the direct assessment of this compound's effects on cardiac function and coronary flow, independent of systemic influences.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are typically used.
-
Heart Isolation:
-
Anesthetize the rat and administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Langendorff Perfusion:
-
Mount the heart on a Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.[11]
-
-
Data Acquisition:
-
Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR).
-
Measure coronary flow by collecting the perfusate that drips from the heart.
-
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
This compound Administration: Infuse this compound at various concentrations into the perfusion line.
-
Endpoint Measurements: Continuously record LVDP, HR, and coronary flow before, during, and after DABK administration.
Quantitative Data Summary:
| Parameter | Animal Model | [Des-Arg9]-BK Concentration | Effect |
| Coronary Perfusion Pressure (CPP) | Isolated Rat Heart | 10, 100, 1000 nM | -13.6%, -14.8%, -19.0% |
| Left Ventricular Developed Pressure (LVDP) | Isolated Rat Heart | 10, 100, 1000 nM | -16.5%, -21.0%, -30.7% |
| +dP/dtmax | Isolated Rat Heart | 10, 100, 1000 nM | -11.8%, -17.8%, -23.7% |
| Heart Rate | Isolated Rat Heart | 1000 nM | +11.3% |
Sepsis Model: Lipopolysaccharide (LPS)-Induced Endotoxemia in Rabbits
This model is used to study the acute inflammatory and cardiovascular responses to a bacterial endotoxin and the role of B1R in these processes.
Protocol:
-
Animals: New Zealand White rabbits are commonly used.[12]
-
LPS Administration: Administer a single intravenous injection of LPS (e.g., 10 µg/kg) to induce an endotoxemic state.[13] Some protocols may involve multiple injections.[13]
-
This compound Administration: At a specified time after LPS administration (e.g., 5 hours), administer this compound or its analogues intravenously.[12]
-
Hemodynamic Monitoring: Continuously monitor cardiovascular parameters such as mean arterial pressure and heart rate.
-
Blood Sampling: Collect blood samples at different time points to measure inflammatory markers (e.g., TNF-α).
Quantitative Data Summary:
| Parameter | Animal Model | [Des-Arg9]-BK Effect | Reference |
| Blood Pressure | LPS-treated Rabbit | Dose-dependent decrease | |
| Hypotension | LPS-treated Rabbit | Potent and prolonged hypotensive effect with metabolically protected agonists | [12] |
Conclusion
The animal models described in these application notes are invaluable tools for elucidating the complex roles of this compound and the B1 receptor in health and disease. The choice of model depends on the specific research question, with each offering unique insights into the inflammatory, nociceptive, and cardiovascular effects of B1R activation. The provided protocols and quantitative data serve as a guide for researchers to design and execute robust preclinical studies aimed at developing novel therapeutics targeting the this compound/B1R axis.
References
- 1. A hypotensive response induced by des-Arg9-bradykinin in young brown/Norway rats pretreated with endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjuvant-Induced Arthritis Model [chondrex.com]
- 3. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of B1 receptor mediating des-Arg9-BK-induced rat paw oedema by systemic treatment with bacterial endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 8. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hypotensive response to des-Arg9-bradykinin increases during E. coli septicemia in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. Hypotensive effects of Lys-des-Arg9-bradykinin and metabolically protected agonists of B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
[Des-Arg9]-Bradykinin stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of [Des-Arg9]-Bradykinin in aqueous solutions. Find answers to frequently asked questions and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light. Under these conditions, the peptide can be stable for several years. For short-term storage of a few weeks, refrigeration at 4°C is acceptable. It is crucial to keep the lyophilized powder in a desiccator to prevent moisture absorption, as this can significantly decrease its long-term stability.
Q2: How should I prepare aqueous solutions of this compound?
A2: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment.[1] The peptide is soluble in water.[2] To prepare a stock solution, allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation. Reconstitute the peptide in sterile, high-purity water or a sterile buffer. For peptides with solubility issues, starting with a small amount of dilute acetic acid (for basic peptides) or dilute ammonium hydroxide (for acidic peptides) can aid dissolution before diluting with the desired buffer.
Q3: How stable is this compound in aqueous solutions?
A3: Aqueous solutions of this compound are generally considered unstable and should be prepared fresh for optimal activity.[1] While specific quantitative data on its chemical stability in various aqueous buffers, pH, and temperatures is limited, general guidelines for peptides suggest that for short-term storage of solutions, using a sterile buffer at a pH of 5-6 can improve stability. If a solution must be stored, it should be aliquoted to minimize freeze-thaw cycles and kept at -20°C for no more than a few weeks.
Q4: What is the stability of this compound in biological fluids like plasma or serum?
A4: this compound is significantly more stable in human serum than its parent peptide, bradykinin. Its half-life in serum is considerably longer, though it is still subject to enzymatic degradation.
Q5: Which enzymes are primarily responsible for the degradation of this compound in plasma?
A5: In plasma, this compound is primarily metabolized by aminopeptidase P (APP) and to a lesser extent by angiotensin-converting enzyme (ACE).[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in bioassays. | Degradation of this compound in the stock solution or assay buffer. | Prepare fresh solutions of this compound for each experiment. If using a pre-made stock solution, ensure it has been stored properly (aliquoted, at -20°C or colder, and for a limited time). Consider performing a stability check of the peptide in your specific assay buffer. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations. | |
| Adsorption of the peptide to plasticware or glassware. | Use low-protein-binding tubes and pipette tips. Rinsing glassware with a siliconizing agent may also help. | |
| Difficulty dissolving the lyophilized peptide. | The peptide has a net charge at the pH of the solvent. | If the peptide has a net positive charge (basic), try dissolving it in a dilute aqueous solution of acetic acid. If it has a net negative charge (acidic), try a dilute aqueous solution of ammonium hydroxide. Once dissolved, the stock solution can be diluted with the desired buffer. |
| The peptide has formed aggregates. | Gentle vortexing or sonication can help to break up aggregates and aid dissolution. | |
| Precipitation of the peptide upon dilution in buffer. | The buffer composition or pH is not optimal for peptide solubility. | Ensure the final pH of the solution is compatible with the peptide's isoelectric point. Consider using a different buffer system or adding a small percentage of an organic solvent like DMSO or acetonitrile if compatible with your experimental setup. |
Data Presentation
Table 1: Half-life of this compound in Human Serum
| Condition | Half-life (t½) | Reference(s) |
| In human serum (no inhibitors) | 643 ± 436 seconds | [3][4][5] |
| In human serum with ACE inhibitor (enalaprilat) | 1,410 ± 1,149 seconds | [4][5] |
| In serum of patients with ACE inhibitor-associated angioedema (with enalaprilat) | 1549 ± 319 seconds | [6] |
| In serum of normal controls (with enalaprilat) | 661 ± 38 seconds | [6] |
Table 2: General Recommendations for Storage of this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (months to years) | Store in a desiccator, protected from light. |
| 4°C | Short-term (days to weeks) | Keep desiccated and protected from light. | |
| Aqueous Solution | -20°C | Short-term (days to weeks) | Aliquot to avoid freeze-thaw cycles. Use a sterile buffer at pH 5-6. |
| 4°C | Very short-term (hours to a day) | Prepare fresh whenever possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add a precise volume of sterile, high-purity water or a suitable sterile buffer (e.g., 10 mM phosphate buffer, pH 6.0) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking.
-
If the solution is to be stored, immediately aliquot it into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or colder.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution. A validated stability-indicating HPLC method is crucial for accurate results.
-
Preparation of Stability Samples:
-
Prepare a solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Dispense the solution into several vials.
-
Store the vials under the desired storage conditions (e.g., 4°C, 25°C, 40°C).
-
Designate one vial for each time point of the study (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
At each time point, retrieve a vial and allow it to come to room temperature.
-
Inject an appropriate volume of the sample onto a suitable HPLC system. A reverse-phase C18 column is commonly used for peptide analysis.
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 30°C.
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
-
Monitor the appearance of any new peaks, which may represent degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Caption: Enzymatic degradation pathway of Bradykinin to this compound and its subsequent metabolites in plasma.
References
proper storage and handling of lyophilized [Des-Arg9]-Bradykinin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of lyophilized [Des-Arg9]-Bradykinin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: Lyophilized this compound powder should be stored desiccated at -20°C for long-term stability, where it can be stable for at least a year.[1][2] For short-term storage, it can be kept at 4°C for a few days to weeks.[1]
Q2: How should I reconstitute lyophilized this compound?
A2: For maximum recovery, it is recommended to centrifuge the vial briefly before opening to ensure the powder is at the bottom.[1] The peptide can be reconstituted in sterile, distilled water or a suitable buffer (e.g., PBS pH 7.2).[3][4] For difficult-to-dissolve peptides, sonication may help.
Q3: What is the stability of this compound after reconstitution?
A3: Reconstituted solutions of this compound are less stable than the lyophilized powder.[4] It is recommended to prepare solutions fresh for each experiment.[4] If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[2][5]
Q4: What are the primary biological effects of this compound?
A4: this compound is a potent and selective agonist for the bradykinin B1 receptor (B1R).[6] Its binding to B1R can lead to various physiological responses, including increased vascular permeability, neutrophil recruitment, inflammation, and vasodilation.[5]
Troubleshooting Guide
Issue 1: The lyophilized peptide is difficult to see in the vial.
-
Possible Cause: The peptide may be a very fine, hygroscopic powder, appearing as a thin film or a small pellet.
-
Solution: This is normal for many lyophilized peptides. Proceed with the reconstitution protocol by adding the appropriate solvent to the vial. Ensure you rinse the vial walls with the solvent to solubilize all of the peptide.
Issue 2: The peptide does not fully dissolve in the chosen solvent.
-
Possible Causes:
-
Incorrect solvent selection.
-
The concentration is too high.
-
The peptide has aggregated.
-
-
Solutions:
-
Confirm the recommended solvent. While water is a common solvent, some peptides may require organic solvents like DMSO or ethanol for initial solubilization, followed by dilution in an aqueous buffer.[3]
-
Try gently warming the solution or using brief sonication to aid dissolution.
-
If solubility issues persist, consider preparing a more dilute stock solution.
-
Issue 3: I am not observing the expected biological activity in my experiment.
-
Possible Causes:
-
Peptide Degradation: The reconstituted peptide may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Incorrect Concentration: There may be an error in the calculation of the stock solution concentration or the final working concentration.
-
Receptor Expression: The cells or tissues being used may not express the B1 receptor, or the expression level may be too low. B1 receptor expression is often induced by inflammatory stimuli.[5]
-
Experimental Conditions: The pH or temperature of the assay buffer may not be optimal.
-
-
Solutions:
-
Always use freshly prepared solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles.
-
Double-check all calculations for concentration. It is advisable to determine the peptide concentration spectrophotometrically if possible.
-
Confirm B1 receptor expression in your experimental model through techniques like RT-PCR or western blotting.
-
Ensure your experimental conditions are within the optimal range for the peptide and the biological system.
-
Issue 4: I am observing inconsistent results between experiments.
-
Possible Causes:
-
Batch-to-batch variability: There might be slight differences in the purity or counter-ion content between different manufacturing lots of the peptide.
-
Peptide Adsorption: Peptides can adsorb to plastic or glass surfaces, leading to a lower effective concentration.
-
Variability in Reconstituted Solution: Inconsistent pipetting or storage can lead to variations in the concentration and stability of the peptide solution.
-
-
Solutions:
-
If possible, use the same batch of peptide for a series of related experiments.
-
Use low-protein-binding tubes and pipette tips.
-
Ensure accurate and consistent reconstitution and dilution procedures.
-
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 904.03 g/mol | [7] |
| Molecular Formula | C₄₄H₆₁N₁₁O₁₀ | [7] |
| Amino Acid Sequence | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble up to 0.90 mg/mL | [7] |
| PBS (pH 7.2) | 10 mg/mL | [3] |
| DMSO | 15 mg/mL | [3] |
| Ethanol | 10 mg/mL | [3] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference |
| Lyophilized Powder | -20°C | ≥ 12 months | Desiccate | [1] |
| 4°C | Short-term (days to weeks) | Desiccate | [1] | |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw | [2][5] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw | [2][5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Before opening, bring the vial of lyophilized this compound to room temperature.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.[1]
-
Solvent Addition: Carefully open the vial and add the desired volume of a suitable solvent (e.g., sterile distilled water, PBS). The volume will depend on the desired stock solution concentration.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. If necessary, brief sonication can be used.
-
Storage: If not for immediate use, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature or on ice.
-
Dilution: Dilute the stock solution to the final desired working concentration using the appropriate assay buffer.
-
Use: Use the freshly prepared working solution immediately in your experiment to ensure optimal activity.
Visualizations
References
- 1. Des-Arg9-bradykinin causes kinin B1 receptor mediated endothelium-independent contractions in endotoxin-treated porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of [Des-Arg9]-Bradykinin in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling and using [Des-Arg9]-Bradykinin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial solubilization, sterile, distilled water is the recommended solvent.[1][2] Several suppliers indicate that this compound is soluble in water.[3][4] If the peptide does not readily dissolve in water, consider using an aqueous buffer such as PBS (pH 7.2).[5]
Q2: My this compound did not dissolve completely in water or PBS. What should I do?
A2: If you encounter solubility issues in aqueous solutions, you can try the following troubleshooting steps:
-
Sonication: Briefly sonicate the solution. This can help break up aggregates and improve dissolution.[2]
-
Gentle Warming: Gently warm the solution to aid in solubilization. However, avoid excessive heat.[2]
-
pH Adjustment: Based on the peptide's amino acid sequence, it is a basic peptide. Therefore, adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) can help to dissolve it.[6][7]
-
Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or ethanol can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer of choice.[5][7] Be mindful that organic solvents may not be compatible with all experimental assays, particularly cell-based assays.[6]
Q3: What is the expected solubility of this compound in different buffer systems?
A3: The reported solubility of this compound can vary. Below is a summary of available data. It is always recommended to test the solubility with a small amount of the peptide first.[2][6]
Data Presentation: Solubility of this compound
| Solvent/Buffer System | Reported Solubility | Reference |
| Water | 0.90 mg/mL | [4] |
| Water | Soluble | [3] |
| H₂O | ≥ 100 mg/mL (with sonication) | [8] |
| PBS (pH 7.2) | 10 mg/mL | [5] |
| PBS | ≥ 100 mg/mL | [8] |
| DMF | 15 mg/mL | [5] |
| DMSO | 15 mg/mL | [5] |
| Ethanol | 10 mg/mL | [5] |
Experimental Protocols
Protocol for Determining Peptide Solubility
This protocol outlines a general procedure for determining the solubility of this compound in a specific buffer.
Materials:
-
Lyophilized this compound
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
Selection of buffers for testing (e.g., sterile water, PBS, Tris-HCl)
Procedure:
-
Aliquot the Peptide: To avoid compromising the entire stock, start by weighing a small, accurately measured amount of lyophilized this compound into a sterile microcentrifuge tube.[6]
-
Initial Solvent Addition: Add a small, precise volume of the desired buffer (e.g., sterile water) to the peptide.
-
Initial Dissolution Attempt: Vortex the tube for 30-60 seconds to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particulate matter. A fully dissolved peptide solution should be clear.
-
Troubleshooting Insolubility: If the peptide is not fully dissolved, proceed with the following steps sequentially:
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes.[2] Re-examine for clarity.
-
Gentle Warming: If sonication is ineffective, place the tube in a water bath at a temperature of 30-40°C for 10-15 minutes.[2] Avoid temperatures above 40°C to prevent peptide degradation.
-
pH Adjustment (for aqueous buffers): If the peptide remains insoluble, add a small volume of 10% acetic acid dropwise, vortexing between each addition, until the peptide dissolves.[7]
-
-
Documentation: Record the final concentration and the composition of the solvent that resulted in complete dissolution.
Mandatory Visualizations
This compound Signaling Pathway
This compound is an active metabolite of bradykinin and functions as a peptide agonist primarily for the bradykinin B1 receptor. Its binding to the B1 receptor can trigger various downstream signaling cascades.
Caption: this compound signaling via the B1 receptor.
Experimental Workflow: Troubleshooting Peptide Solubility
This diagram illustrates a logical workflow for addressing common solubility issues with this compound.
Caption: Workflow for troubleshooting this compound solubility.
References
- 1. genscript.com [genscript.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. innopep.com [innopep.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biobasic.com [biobasic.com]
- 7. jpt.com [jpt.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: [Des-Arg9]-Bradykinin In Vivo Experiments
Welcome to the technical support center for researchers utilizing [Des-Arg9]-Bradykinin in in vivo experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you minimize variability and ensure the reproducibility of your results.
Troubleshooting Guide
High variability is a common challenge in experiments involving the kinin system. The following table addresses specific issues, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Response to this compound | Insufficient B1 Receptor (B1R) Expression: Unlike the constitutively expressed B2 receptor, the B1 receptor is typically induced by inflammation, tissue injury, or cytokines.[1][2] | Induce B1R Expression: Pre-treat animals with an inflammatory agent such as bacterial lipopolysaccharide (LPS) or interleukin-1 beta (IL-1β) hours or days before the experiment. The specific agent, dose, and timing must be optimized for your model.[1][2] |
| Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide. | Follow Strict Handling Protocols: Store lyophilized peptide at -20°C.[3] Reconstitute in a sterile, appropriate buffer immediately before use. Avoid repeated freeze-thaw cycles. | |
| Species-Specific Differences: The pharmacology of kinin receptors can vary significantly between species (e.g., rat vs. rabbit vs. human).[4] | Consult Species-Specific Literature: Ensure that the dose and expected response are based on published data for the specific animal model you are using. | |
| High Variability in Animal Responses | Inconsistent B1R Induction: Uneven or variable inflammatory response to the inducing agent. | Standardize Induction Protocol: Ensure precise and consistent administration of the inducing agent (e.g., LPS). Allow for a consistent and optimal time interval between induction and the experiment. Monitor inflammatory markers if possible. |
| Differential Peptide Metabolism: The in vivo half-life of this compound is influenced by enzymes like Angiotensin-Converting Enzyme (ACE) and Aminopeptidase P (APP).[5] Activity of these enzymes can vary. | Consider Enzyme Inhibition: If variability in metabolism is suspected, consider pre-treating animals with a broad-spectrum peptidase inhibitor or a specific ACE inhibitor, noting that this will also significantly affect the metabolism of endogenous bradykinin.[5][6] | |
| Genetic Variation: Underlying genetic differences within the animal strain can affect kinin receptor expression and function.[7][8] | Use Genetically Homogeneous Strains: Whenever possible, use well-defined, isogenic animal strains. Acknowledge that some level of biological variability is inherent. | |
| Anesthesia Effects: The type and depth of anesthesia can influence cardiovascular parameters and autonomic responses, affecting the outcome of blood pressure experiments. | Standardize Anesthesia: Use a consistent anesthetic agent, dose, and method of administration. Monitor physiological parameters (heart rate, temperature) to ensure a stable plane of anesthesia. | |
| Response Diminishes Over Time (Tachyphylaxis) | Receptor Desensitization: Prolonged or repeated exposure to this compound can lead to B1 receptor phosphorylation, internalization, and desensitization, reducing subsequent responses.[9][10] | Optimize Dosing Regimen: Allow sufficient time between doses for the system to recover. Determine the optimal dose-response curve to use the lowest effective concentration. Avoid continuous infusions if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of this compound and how does it affect its in vivo half-life?
A1: this compound is the active metabolite of Bradykinin (BK). The pathway involves two main steps:
-
Formation: Bradykinin is converted to this compound by the enzymatic removal of its C-terminal arginine residue. This reaction is primarily catalyzed by carboxypeptidases, particularly Carboxypeptidase N (CPN), also known as kininase I.[11][12][13]
-
Degradation: this compound is subsequently degraded into inactive fragments by other peptidases. The main enzymes responsible for its inactivation are Angiotensin-Converting Enzyme (ACE) and Aminopeptidase P (APP), with APP playing a major role.[5]
This metabolic stability gives this compound a significantly longer plasma half-life compared to Bradykinin.
Table 1: Comparative Half-Life of Kinin Peptides in Human Serum
| Peptide | Mean Half-Life (seconds) | Primary Degrading Enzymes |
| Bradykinin (BK) | 27 ± 10 | ACE, Aminopeptidase P (APP), Neutral Endopeptidase (NEP) |
| This compound | 643 ± 436 | Aminopeptidase P (APP), ACE |
Data sourced from human serum studies.[5][6] Note that values can vary based on species and experimental conditions.
Caption: Metabolic conversion of Bradykinin to active this compound and its subsequent degradation.
Q2: What is the signaling pathway activated by this compound?
A2: this compound selectively binds to and activates the Bradykinin B1 Receptor (B1R), a G-protein coupled receptor (GPCR).[14][15] B1R is typically expressed at low levels in healthy tissue but is significantly upregulated in response to inflammation and injury.[2] Activation of B1R initiates several downstream signaling cascades, leading to classic inflammatory responses. Key pathways include:
-
Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).
-
MAPK Pathway: B1R activation can also stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., ERK1/2), which is involved in cell growth, differentiation, and inflammation.[13]
-
Pro-inflammatory Effects: The ultimate downstream effects include increased vascular permeability, vasodilation, neutrophil recruitment, and the sensation of pain.[14]
Caption: Simplified signaling pathway of the this compound B1 receptor.
Q3: How do I design a reliable in vivo experiment to measure the hypotensive effects of this compound?
A3: A reliable experiment requires careful planning to ensure B1 receptors are expressed and that the measurements are stable. Below is a generalized protocol for a rabbit model, which must be adapted and optimized for your specific research question and animal model.
Experimental Protocol: Measurement of this compound-Induced Hypotension in Rabbits
1. Animal Preparation & B1R Induction:
-
Model: New Zealand white rabbits.
-
Induction: 24 hours prior to the experiment, administer a single intravenous (i.v.) or intraperitoneal (i.p.) injection of E. coli lipopolysaccharide (LPS) at a dose of 1-5 µg/kg to induce B1 receptor expression.[2] This step is critical for observing a response.
2. Surgical Procedure:
-
Anesthesia: Anesthetize the rabbit with a suitable agent (e.g., a combination of ketamine and xylazine, or pentobarbital). Maintain a stable plane of anesthesia throughout the experiment.
-
Catheterization: Surgically implant catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).
-
Instrumentation: Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously record mean arterial pressure (MAP) and heart rate.
3. Experimental Phase:
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are constant.
-
Dose-Response Curve:
-
Administer vehicle (e.g., saline) to establish a baseline and confirm no response.
-
Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 nmol/kg, i.v.).[15]
-
Allow MAP to return to baseline between each injection. The duration of the hypotensive effect is typically short.
-
-
Data Analysis: For each dose, calculate the maximum decrease in MAP from the pre-injection baseline. Plot the change in MAP against the log of the dose to generate a dose-response curve.
4. Controls:
-
Non-Induced Group: Include a control group of animals that did not receive LPS pre-treatment to confirm that the observed hypotensive effect is B1R-dependent.
-
B1R Antagonist: In a subset of LPS-treated animals, pre-administer a selective B1R antagonist (e.g., Des-Arg9-[Leu8]-Bradykinin) to demonstrate the specificity of the this compound response.[1]
Caption: General workflow for an in vivo hypotension experiment using this compound.
Q4: How should I prepare and handle this compound to ensure its stability and activity?
A4: this compound is a peptide and requires careful handling to prevent degradation.
-
Storage: The lyophilized powder should be stored at -20°C for long-term stability.[3]
-
Reconstitution: Reconstitute the peptide immediately before use. Use a sterile, high-purity solvent. For in vivo studies, sterile saline or phosphate-buffered saline (PBS) at pH 7.2-7.4 is common.
-
Concentration: Prepare a stock solution at a high concentration (e.g., 1 mg/mL) and make serial dilutions to obtain the final desired concentrations for injection. This minimizes inaccuracies from weighing very small amounts.
-
Avoid Contamination: Use sterile tubes, pipette tips, and solvents to prevent bacterial or enzymatic contamination that could degrade the peptide.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution. If you need to store the reconstituted peptide, aliquot it into single-use volumes and store at -20°C or -80°C. For best results, fresh preparations are always recommended.
References
- 1. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moleculardepot.com [moleculardepot.com]
- 4. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Bradykinin and des-Arg(9)-bradykinin metabolic pathways and kinetics of activation of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin receptor gene variant and human physical performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variation in bradykinin receptor genes increases the cardiovascular risk associated with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desensitization of the human beta 1-adrenergic receptor. Involvement of the cyclic AMP-dependent but not a receptor-specific protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Studies of the digestion of bradykinin, lysyl bradykinin, and kinin-degradation products by carboxypeptidases A, B, and N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19 [frontiersin.org]
- 15. caymanchem.com [caymanchem.com]
potential for tachyphylaxis with repeated [Des-Arg9]-Bradykinin administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of [Des-Arg9]-Bradykinin, a potent and selective agonist of the bradykinin B1 receptor. While direct and extensive research on tachyphylaxis specifically to this compound is limited, this guide draws upon established principles of G protein-coupled receptor (GPCR) desensitization to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary receptor?
A1: this compound is an active metabolite of bradykinin and acts as a selective agonist for the bradykinin B1 receptor.[1] The B1 receptor is a G protein-coupled receptor that is typically not present in high levels in normal tissues but is induced by inflammatory cytokines and endotoxins.[2]
Q2: What is tachyphylaxis and is it expected with repeated this compound administration?
A2: Tachyphylaxis is a rapid decrease in the response to a drug following repeated doses.[3] While specific studies on tachyphylaxis to this compound are not abundant, the B1 receptor, like most GPCRs, is subject to desensitization mechanisms that can lead to a diminished response over time.[3][4] Therefore, a potential for tachyphylaxis exists and should be considered in experimental designs involving repeated or prolonged exposure to this compound.
Q3: What are the general mechanisms that could lead to tachyphylaxis for the B1 receptor?
A3: The potential mechanisms for B1 receptor tachyphylaxis are likely similar to other GPCRs and can include:
-
Receptor Phosphorylation: Agonist binding can trigger phosphorylation of the intracellular domains of the B1 receptor by G protein-coupled receptor kinases (GRKs).
-
Arrestin Recruitment: Phosphorylated receptors recruit arrestin proteins, which sterically hinder G protein coupling, effectively uncoupling the receptor from its downstream signaling pathway.
-
Internalization: The receptor-arrestin complex can be targeted for internalization into endosomes, removing the receptor from the cell surface and making it unavailable for agonist binding.
-
Downregulation: With prolonged agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of B1 receptors.[4]
Q4: My cells/tissue are not responding to this compound. What could be the issue?
A4: A lack of response could be due to several factors:
-
Low B1 Receptor Expression: The B1 receptor is inducible and may not be present in sufficient quantities in your experimental model under basal conditions.[2][5] Consider pre-treating cells or tissues with inflammatory stimuli like lipopolysaccharide (LPS) or cytokines (e.g., IL-1β) to upregulate B1 receptor expression.
-
Agonist Degradation: Ensure the stability of this compound in your experimental buffer and conditions.
-
Incorrect Concentration: Verify the concentration of your this compound stock and perform a dose-response curve to ensure you are using an effective concentration.
Q5: I am observing a decreasing response with repeated this compound application. How can I confirm this is tachyphylaxis?
A5: To confirm tachyphylaxis, you can:
-
Perform Repeated Challenges: Administer the same concentration of this compound at set intervals and measure the response. A progressive decrease in the magnitude of the response is indicative of tachyphylaxis.
-
Washout and Recovery: After observing a diminished response, thoroughly wash out the agonist and allow for a recovery period. A partial or full restoration of the response after the recovery period suggests receptor recycling and resensitization.
-
Use a B1 Receptor Antagonist: Confirm that the observed effect is B1 receptor-mediated by pre-treating with a selective B1 receptor antagonist. The antagonist should block the initial response to this compound.
Troubleshooting Guides
Problem 1: High Variability in Response to this compound
| Potential Cause | Troubleshooting Step |
| Inconsistent B1 Receptor Expression | Standardize the method and duration of B1 receptor induction (e.g., consistent concentration and incubation time with LPS). Verify receptor expression levels using qPCR or Western blot. |
| Agonist Instability | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. Include peptidase inhibitors in your buffer if degradation is suspected. |
| Cell/Tissue Health | Ensure consistent cell culture conditions or tissue handling procedures. Monitor cell viability or tissue integrity throughout the experiment. |
Problem 2: No Apparent Tachyphylaxis Observed with Repeated Stimulation
| Potential Cause | Troubleshooting Step |
| Insufficient Agonist Concentration | The concentration of this compound may not be high enough to induce significant desensitization. Perform a full dose-response curve and use a concentration at or above the EC80 for tachyphylaxis studies. |
| Rapid Receptor Resensitization | The time interval between agonist applications may be too long, allowing for receptor recycling and resensitization. Shorten the interval between challenges. |
| Receptor Reserve | The system may have a large B1 receptor reserve, where a maximal response can be achieved even with a significant portion of receptors desensitized. Consider using a partial agonist to better assess changes in receptor sensitivity. |
Quantitative Data Summary
Direct quantitative data on tachyphylaxis to this compound is scarce in the literature. However, a study in asthmatic subjects provides some insight into a related phenomenon.
| Parameter | Pre-exposure to this compound | Post-exposure to this compound | Reference |
| PC20 for Bradykinin (mg/ml) | 0.12 | 0.41 | [6] |
| PC20: Provocation concentration causing a 20% fall in FEV1 (Forced Expiratory Volume in 1 second). This table shows that repeated inhalation of this compound, while not causing bronchoconstriction itself, led to a decrease in the airway's responsiveness to the B2 agonist bradykinin, suggesting a cross-tachyphylactic or desensitizing effect. |
Detailed Experimental Protocols
Protocol 1: In Vitro Tachyphylaxis Assessment in Cell Culture
Objective: To determine if repeated application of this compound leads to a diminished intracellular calcium response in B1 receptor-expressing cells.
Methodology:
-
Cell Culture and B1 Receptor Induction:
-
Plate cells (e.g., HEK293 cells stably expressing the human B1 receptor, or primary endothelial cells) in a 96-well black, clear-bottom plate.
-
If using cells with inducible B1 receptor expression, treat with an appropriate stimulus (e.g., 1 µg/ml LPS for 2-4 hours) prior to the assay.
-
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Baseline Fluorescence Measurement:
-
Measure the baseline fluorescence of each well using a fluorescence plate reader.
-
-
First this compound Challenge:
-
Add a predetermined concentration of this compound (e.g., EC80) to the wells and immediately begin recording the fluorescence intensity over time to capture the initial calcium peak.
-
-
Washout:
-
Gently wash the cells with assay buffer to remove the agonist.
-
-
Second this compound Challenge:
-
After a short interval (e.g., 5-10 minutes), re-apply the same concentration of this compound and record the calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for both the first and second challenges. A significant reduction in the peak response of the second challenge compared to the first indicates tachyphylaxis.
-
Visualizations
Caption: B1 Receptor Signaling Pathway
Caption: Experimental Workflow for Tachyphylaxis
Caption: Troubleshooting No Response
References
- 1. Desensitization of myocardial beta-adrenergic receptors in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the mechanisms involved in the inflammatory response induced by des-Arg9-bradykinin in the rat pleural cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19 [frontiersin.org]
Technical Support Center: Optimizing [Des-Arg9]-Bradykinin Concentration for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing [Des-Arg9]-Bradykinin in cell culture experiments. Browse our troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an active metabolite of Bradykinin and a potent and selective agonist for the Bradykinin B1 receptor (B1R).[1][2][3][4] Its binding to the B1R, a G-protein coupled receptor, typically initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i).[5][6] This can subsequently trigger various cellular responses, including cell division, protein formation, and inflammation.[7][8]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological response being measured. Based on published studies, a broad starting range to consider is 1 nM to 10 µM.[5] For sensitive systems like guinea-pig gallbladder contraction, effects have been observed at concentrations as low as 1 pM.[9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute the peptide in sterile, nuclease-free water or a suitable buffer.[10][11] Some suppliers suggest that aqueous solutions are unstable and should be prepared fresh.[3] For long-term storage, it is best to store the lyophilized powder at -20°C.[10][11] If you must store a stock solution, aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How can I confirm that the observed cellular response is specifically mediated by the B1 receptor?
A4: To confirm B1 receptor-specific effects, you can use a selective B1 receptor antagonist, such as Des-Arg9-[Leu8]-bradykinin.[7] Pre-incubating your cells with the antagonist before adding this compound should block or significantly reduce the response. Additionally, using a selective B2 receptor antagonist, like HOE 140, can help rule out off-target effects on the B2 receptor, especially at higher concentrations of this compound.[9]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No cellular response to this compound | Low or absent B1 receptor expression: The cell line may not endogenously express the B1 receptor, or the expression level may be too low. | - Verify B1 receptor expression using techniques like qPCR, Western blot, or flow cytometry.- Consider using a cell line known to express B1R or transiently transfecting your cells with a B1R expression vector.- Some studies indicate that B1 receptor expression can be induced by inflammatory stimuli like bacterial lipopolysaccharide (LPS).[12] |
| Degradation of this compound: The peptide may be degraded by peptidases in the cell culture medium. | - Prepare fresh solutions of this compound for each experiment.[3]- Minimize the incubation time if possible.- Consider using a serum-free medium during the experiment, as serum contains peptidases. | |
| Suboptimal concentration: The concentration used may be too low to elicit a response. | - Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 10 µM) to determine the EC50.[5][9] | |
| High background or non-specific effects | Off-target effects: At high concentrations, this compound may interact with other receptors, such as the B2 receptor.[5] | - Use the lowest effective concentration determined from your dose-response curve.- Include a selective B2 receptor antagonist (e.g., HOE 140) as a negative control to assess off-target effects.[9] |
| Contamination of reagents or cell culture | - Ensure all reagents are sterile and free of endotoxins.- Regularly test cell cultures for mycoplasma contamination. | |
| Inconsistent or variable results | Inconsistent cell health or passage number: Cell responsiveness can vary with cell density, passage number, and overall health. | - Use cells within a consistent passage number range.- Seed cells at a consistent density for all experiments.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Variability in reagent preparation: Inconsistent dilution or storage of this compound can lead to variable effective concentrations. | - Prepare a large batch of stock solution, aliquot, and store properly to ensure consistency across experiments.- Always prepare fresh dilutions from the stock solution for each experiment. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various In Vitro Studies
| Cell/Tissue Type | Assay | Effective Concentration Range | EC50/Ki | Reference |
| Guinea-pig gallbladder | Contraction | 1 pM - 1 µM | 16.4 pM | [9] |
| Bovine tracheal smooth muscle cells | Intracellular Ca2+ increase | 1 nM - 10 µM | 316 nM | [5] |
| Human fetal lung fibroblasts | Protein formation | 5 x 10-8 M - 5 x 10-6 M | Not reported | [7] |
| Human B1 receptor (recombinant) | Receptor binding | Not applicable | 0.12 nM (Ki) | [1] |
| Mouse B1 receptor (recombinant) | Receptor binding | Not applicable | 1.7 nM (Ki) | [1] |
| Rabbit B1 receptor (recombinant) | Receptor binding | Not applicable | 0.23 nM (Ki) | [1] |
| Murine bronchoalveolar eosinophils | Intracellular Ca2+ increase | 1 µM | Not applicable | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Calcium Flux Assay
This protocol outlines a general method for determining the dose-dependent effect of this compound on intracellular calcium levels.
1. Cell Preparation: a. Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. b. Culture cells overnight in a humidified incubator at 37°C and 5% CO2.
2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. b. Remove the culture medium from the wells and wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). c. Add the dye-loading buffer to each well and incubate for the time and temperature recommended by the manufacturer (typically 30-60 minutes at 37°C).
3. This compound Preparation: a. Prepare a 2X concentrated serial dilution of this compound in the assay buffer. A suggested starting range for the final concentrations is 1 pM to 10 µM.
4. Calcium Flux Measurement: a. After incubation, gently wash the cells with the assay buffer to remove excess dye. b. Add an equal volume of the assay buffer to each well. c. Place the plate in a fluorescence plate reader equipped with an automated injection system. d. Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye. e. Establish a stable baseline fluorescence reading for approximately 1-2 minutes. f. Inject the 2X this compound dilutions into the corresponding wells. g. Continue to record the fluorescence signal for at least 5 minutes to capture the peak response and subsequent decay.
5. Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data by expressing the response as a percentage of the maximum response observed. c. Plot the normalized response against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for Concentration Optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound TFA | Bradykinin Receptor | TargetMol [targetmol.com]
- 5. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Des-Arg9-bradykinin increases intracellular Ca2+ in bronchoalveolar eosinophils from ovalbumin-sensitized and -challenged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of protein formation and cell division by bradykinin and des-Arg9-bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19 [frontiersin.org]
- 9. Characterization of des-Arg9-bradykinin-induced contraction in guinea-pig gallbladder in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low signal in [Des-Arg9]-Bradykinin receptor assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low signal in [Des-Arg9]-Bradykinin receptor assays. The content is tailored for researchers, scientists, and drug development professionals.
Introduction to this compound and the B1 Receptor
This compound is the active metabolite of bradykinin and serves as a selective agonist for the bradykinin B1 receptor (B1R)[1][2]. The B1R is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury[3][4]. Its activation triggers various downstream signaling cascades, making it a key target in studies of inflammation and pain.
B1 Receptor Signaling Pathways
The B1R primarily couples to Gαq/11 proteins. Upon agonist binding, the G protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm[3]. This increase in intracellular calcium is a hallmark of B1R activation. The receptor can also couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels[5].
General Troubleshooting Workflow
When encountering a low signal, it is essential to approach troubleshooting systematically. Start by evaluating general assay components before moving to assay-specific issues.
Troubleshooting Guides and FAQs
General Issues (Applicable to All Assays)
| Question | Possible Causes & Solutions |
| Q1: My signal is consistently low across all wells, including positive controls. | Cell Health: - Viability: Ensure cell viability is >95% using a Trypan Blue assay.[6]- Passage Number: Use cells with a low passage number to avoid phenotypic drift.- Confluency: Optimize cell seeding density. Overgrowth can cause cell stress, while too few cells will produce a weak signal. Aim for 70-80% confluency for adherent cells at the time of the assay.[6]Reagent Quality: - Agonist Degradation: this compound is a peptide and can degrade. Prepare fresh aliquots from a properly stored stock solution. Avoid repeated freeze-thaw cycles.[7]- Buffer Composition: Ensure the pH and ionic strength of your assay buffer are optimal for receptor binding and cell health. |
| Q2: My results are not reproducible between experiments. | Inconsistent Cell Culture: - Maintain consistent cell seeding densities and passage numbers for all experiments.Pipetting Inaccuracy: - Calibrate pipettes regularly. Ensure thorough mixing of reagents before dispensing.[7]Environmental Factors: - Maintain stable temperature and CO2 levels during cell culture and the assay itself. Temperature fluctuations can affect enzyme kinetics and binding affinity.[6] |
| Q3: Could the issue be with my cell line? | Low Receptor Expression: - B1R is often inducible. If using a cell line with endogenous expression, you may need to stimulate expression with pro-inflammatory cytokines (e.g., IL-1β) prior to the assay.[4]- For transfected cell lines, verify receptor expression levels via Western Blot, qPCR, or a binding assay. Low expression will result in a weak signal.[5] |
Calcium Mobilization Assays
| Question | Possible Causes & Solutions |
| Q1: I see no response to the agonist, but my positive control (e.g., ionomycin or ATP) works. | This indicates the cells are healthy and the dye is loaded correctly, but there's an issue with the receptor signaling cascade.[8]Inactive Receptor: - See "Low Receptor Expression" in the General section.Inefficient G-Protein Coupling: - B1R primarily couples through Gαq. Some cell lines (e.g., HEK293) may not express sufficient levels of Gαq to produce a robust calcium signal.[9]- Solution: Co-transfect the cells with a promiscuous G-protein, such as Gα15 or Gα16, which couples to a wide range of GPCRs and links them to the PLC pathway.[5][8]Receptor Desensitization: - If cells are cultured in serum-containing media, endogenous factors in the serum might desensitize the receptors before the assay.[8]- Solution: Serum-starve the cells for several hours or overnight before the assay. |
| Q2: The signal is very weak, even at high agonist concentrations. | Suboptimal Dye Loading: - Ensure the cells are incubated with the calcium-sensitive dye (e.g., Fluo-4 AM) for the recommended time and temperature.[10]- Some cell lines actively pump the dye out. If this is the case, include an anion-transport inhibitor like probenecid in the loading buffer.[11]Incorrect Agonist Concentration: - Perform a full dose-response curve to ensure you are using an optimal concentration of this compound. |
| Q3: The baseline fluorescence is very high. | Cell Stress or Death: - High baseline calcium can indicate unhealthy cells. Check cell viability.Dye Overloading: - Use the optimal concentration of the calcium indicator dye. Too much dye can be toxic to cells and lead to high background fluorescence. |
cAMP Assays (for Gαi coupling)
| Question | Possible Causes & Solutions |
| Q1: I don't see any inhibition of the forskolin-stimulated cAMP signal. | Weak Gαi Coupling: - B1R coupling to Gαi may be weaker than its coupling to Gαq or may be cell-type specific. Confirm that your cell system is appropriate for detecting Gαi signaling.Suboptimal Forskolin Concentration: - The concentration of forskolin used to stimulate adenylyl cyclase is critical. If it's too high, it may produce a maximal cAMP signal that is difficult to inhibit.[12]- Solution: Titrate forskolin to find a concentration that produces a submaximal (EC50 to EC80) cAMP response. This will create a larger window to observe inhibition.[12]High Phosphodiesterase (PDE) Activity: - PDEs degrade cAMP, which can mask the signal.[13]- Solution: Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to allow cAMP to accumulate. |
| Q2: The assay window is too small (low signal-to-background). | Insufficient Cell Number: - A low cell density may not produce enough cAMP for robust detection.[14]- Solution: Optimize the number of cells seeded per well. Test a range of cell densities to find the one that provides the best assay window.[15]Assay Kit Sensitivity: - Ensure your cAMP detection kit has the sensitivity required for your system. If the basal or stimulated cAMP levels are outside the kit's linear range, the results will be inaccurate.[16] |
Radioligand Binding Assays
| Question | Possible Causes & Solutions |
| Q1: My total binding is very low. | Degraded Radioligand: - Ensure the radioligand has not exceeded its shelf life and has been stored correctly. Radiochemical purity should ideally be >90%.[17]Inactive Receptor Preparation: - Membrane preparations can degrade if not stored properly (at -80°C) or subjected to multiple freeze-thaw cycles.[7]Insufficient Receptor Concentration: - The amount of receptor in your assay may be too low. A typical range is 10-100 µg of membrane protein per well, but this must be optimized.[18]Suboptimal Assay Conditions: - Incubation Time: Ensure the incubation is long enough to reach equilibrium. This should be determined from kinetic experiments.[18]- Temperature: Binding is temperature-dependent. Maintain a consistent temperature. |
| Q2: My non-specific binding (NSB) is too high. | High NSB can obscure the specific binding signal. Ideally, NSB should be less than 50% of total binding.[19]Radioligand Issues: - Concentration: Use a lower concentration of radioligand, typically at or below the Kd value.[17][18]- Hydrophobicity: Hydrophobic radioligands tend to have higher NSB.[17]Assay Conditions: - Blocking Agents: Include Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific interactions.[18]- Washing: Increase the number and volume of wash steps with ice-cold wash buffer.[7]- Filters: Pre-soak glass fiber filters in a solution like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[18] |
| Q3: I can't achieve saturation in my saturation binding experiment. | Low Radioligand Specific Activity: - To reach saturating concentrations without excessive radioactivity, a high specific activity radioligand (>20 Ci/mmol for ³H) is recommended.[17]Ligand Depletion: - If a significant fraction (>10%) of the radioligand binds to the receptor, it depletes the free concentration, violating the assay's assumptions.[19]- Solution: Reduce the amount of receptor (membrane protein) in the assay. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Plating: Seed cells (e.g., HEK293T co-transfected with B1R and Gα16) in a black, clear-bottom 96-well plate at a pre-optimized density. Culture for 24-48 hours.
-
Serum Starvation (Optional): If receptor desensitization is a concern, replace the growth medium with a serum-free medium 4-16 hours before the assay.
-
Dye Loading: Aspirate the medium and add 100 µL of loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (if required). Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.[10]
-
Compound Preparation: Prepare a 5X or 10X stock of this compound and control compounds in an appropriate assay buffer.
-
Signal Reading: Place the cell plate into a fluorescence plate reader equipped with injectors (e.g., FlexStation or SpectraMax).
-
Assay Execution:
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Inject the compound solution and continue to read the fluorescence kinetically for 2-3 minutes.[10]
-
-
Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline fluorescence (Peak - Baseline) or as a ratio of the baseline (Peak / Baseline). Plot the response against the agonist concentration to generate a dose-response curve.
Protocol 2: cAMP Inhibition Assay
-
Cell Plating: Seed cells in a 384-well or 96-well solid white plate at an optimized density.
-
Agonist and Forskolin Preparation: Prepare serial dilutions of this compound. Prepare a stock of forskolin at a concentration that will yield an EC80 response.
-
Cell Stimulation:
-
Add the this compound dilutions to the cells.
-
Immediately add the EC80 concentration of forskolin. Include a PDE inhibitor like IBMX in the stimulation buffer.
-
Incubate at 37°C for the optimized stimulation time (e.g., 30 minutes).
-
-
Cell Lysis and Detection: Add the lysis buffer and detection reagents from a commercial cAMP assay kit (e.g., HTRF or LANCE). Incubate as per the manufacturer's instructions.
-
Signal Reading: Read the plate on a compatible plate reader (e.g., HTRF-capable reader).
-
Data Analysis: Calculate the percent inhibition of the forskolin-stimulated signal for each agonist concentration and determine the IC50 value.
Protocol 3: Radioligand Binding Assay (Membrane Filtration)
-
Membrane Preparation: Prepare cell membranes expressing the B1 receptor and determine the total protein concentration (e.g., via BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Membranes.
-
Non-specific Binding (NSB): Radioligand + Excess Unlabeled Ligand + Membranes.
-
Saturation Curve: Use increasing concentrations of radioligand for both Total and NSB wells.
-
-
Incubation: Add the optimized amount of membrane protein (e.g., 20 µg) to each well. Incubate the plate at a constant temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[18]
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]
-
-
Quantification:
-
Allow the filter plate to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
For saturation experiments, plot Specific Binding against the radioligand concentration and use non-linear regression to determine the Kd (receptor affinity) and Bmax (receptor density).[19]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. revvity.com [revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: [Des-Arg9]-Bradykinin Antibody Cross-Reactivity
Welcome to the technical support center for immunoassays involving [Des-Arg9]-Bradykinin. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with antibodies and assays for bradykinin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure it specifically?
This compound is the primary active metabolite of bradykinin, a potent vasodilator. It is formed when the C-terminal arginine residue of bradykinin is cleaved by carboxypeptidases.[1][2] While bradykinin primarily acts on the B2 receptor, this compound is a selective and potent agonist for the B1 receptor.[3][4] The B1 receptor is often upregulated during tissue injury and inflammation, making this compound a key player in inflammatory processes and pain.[5][6] Therefore, specific measurement of this compound is crucial to distinguish its effects from those of the parent molecule, bradykinin, and to accurately study the role of the kininase I pathway in various physiological and pathological conditions.[5]
Q2: My anti-bradykinin antibody shows high cross-reactivity with this compound. Is this expected?
Yes, this is a common observation. Many antibodies developed against bradykinin exhibit significant cross-reactivity with this compound.[7][8] The degree of cross-reactivity depends heavily on the immunogen used to generate the antibody and where it was conjugated to a carrier protein. For instance, if bradykinin is coupled to a carrier through its center, the resulting antibodies often recognize both the N- and C-termini, leading to similar binding to both bradykinin and this compound.[7] To achieve high specificity, the selection of the antibody is critical.
Q3: How can I determine the specificity of my antibody for this compound?
To determine the specificity of your antibody, you should perform a cross-reactivity analysis using a competitive immunoassay format (e.g., ELISA or RIA). This involves creating a standard curve for this compound and then testing the ability of other related peptides, such as bradykinin, Lys-bradykinin, and other fragments, to displace the binding of the target analyte.[8] The cross-reactivity is typically expressed as the ratio of the concentration of the cross-reactant required to produce 50% inhibition of binding to the concentration of this compound that produces the same inhibition.
Q4: What are the different types of immunoassays available for detecting this compound?
Several immunoassay formats have been developed for the quantification of this compound, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method, often in a competitive format, where the sample competes with a labeled this compound for binding to a limited amount of antibody.[8][9]
-
Radioimmunoassay (RIA): This highly sensitive technique uses a radiolabeled tracer (e.g., iodinated [Tyr5]-bradykinin treated with carboxypeptidase B) and measures the displacement by unlabeled this compound in the sample.[8]
-
Chemiluminescence Enzyme Immunoassay (CLEIA): This is another sensitive method that utilizes a chemiluminescent substrate for detection, offering a wide dynamic range.[5]
Commercially available ELISA kits are also an option for standardized detection.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal | 1. Insufficient washing. 2. Non-specific binding of the antibody. 3. Contaminated reagents. | 1. Increase the number of wash steps and/or the volume of wash buffer. 2. Increase the concentration of the blocking agent or try a different blocking buffer. 3. Use fresh, high-purity reagents and sterile consumables. |
| Low or no signal | 1. Inactive antibody or enzyme conjugate. 2. Incorrect assay buffer composition. 3. Degradation of this compound in the sample. 4. Incorrect filter selection for the plate reader. | 1. Verify the activity of the antibody and conjugate with a positive control. 2. Ensure the pH and ionic strength of the assay buffer are optimal. 3. Collect and store samples appropriately (e.g., on ice, with protease inhibitors) to prevent degradation.[10] 4. Use the correct wavelength and filter settings for your detection method. |
| High variability between replicate wells (high CV%) | 1. Pipetting errors. 2. Inconsistent washing. 3. Edge effects on the microplate. | 1. Use calibrated pipettes and ensure consistent technique. 2. Automate washing steps if possible, or ensure manual washing is performed uniformly across the plate. 3. Avoid using the outer wells of the plate, or ensure the plate is incubated in a humidified chamber to minimize evaporation. |
| Standard curve has a poor fit or low R-squared value | 1. Improper preparation of standards. 2. Incorrect concentration range for the standards. 3. Issues with the antibody or tracer. | 1. Prepare fresh standards and perform serial dilutions carefully. 2. Adjust the concentration range of the standards to bracket the expected sample concentrations. 3. Check the quality and concentration of the antibody and tracer. |
| Unexpectedly high or low concentrations in samples | 1. Cross-reactivity with other molecules in the sample matrix. 2. Sample matrix effects. 3. Incorrect sample dilution. | 1. Test for cross-reactivity with related peptides that may be present in your samples. 2. Perform a spike-and-recovery experiment to assess matrix effects. Consider using a different sample preparation method or a more specific antibody. 3. Optimize the sample dilution to ensure the measurements fall within the linear range of the standard curve. |
Quantitative Data Summary
The following table summarizes the cross-reactivity of various antibodies with this compound and related peptides as reported in the literature. This data can help in selecting an appropriate antibody for your specific research needs.
| Antibody Clone/Type | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Rabbit Antiserum | Bradykinin | This compound | Nearly identical to Bradykinin | [7] |
| Rabbit Antiserum | Bradykinin | Kallidin | 0.4% | [7] |
| Rabbit Antiserum | Bradykinin | [Des-Arg1]-Bradykinin | 0.02% | [7] |
| Rabbit Antiserum | Bradykinin | [Des-Arg9, Des-Phe8]-Bradykinin | 0.6% | [7] |
| Monoclonal (OLNBK-5) | This compound | Bradykinin | 29% | [8] |
| Monoclonal (OLNBK-5) | This compound | Lysyl-bradykinin | ~1% | [8] |
| Monoclonal (OLNBK-5) | This compound | Methionyl-lysyl-bradykinin | ~1% | [8] |
| Monoclonal (OLNBK-5) | This compound | [Des-Arg1]-Bradykinin | ~1% | [8] |
| Monoclonal (OLNBK-5) | This compound | [Des-Phe8, Arg9]-Bradykinin | ~1% | [8] |
| Rabbit Antiserum | [Des-Arg10]-Lys-BK | Bradykinin | Not significant | [5] |
| Rabbit Antiserum | [Des-Arg10]-Lys-BK | [Des-Arg9]-BK | Complete | [5] |
Experimental Protocols
Competitive ELISA for this compound
This protocol is a general guideline and may require optimization for specific antibodies and reagents.
-
Coating: Coat a 96-well microplate with an appropriate capture antibody (e.g., goat anti-rabbit IgG) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards, samples, biotin-conjugated this compound, and a specific polyclonal or monoclonal antibody against this compound to the wells. Incubate for 2-3 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.
Visualizations
Caption: Bradykinin metabolism and receptor activation pathway.
Caption: General workflow for a competitive ELISA.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound TFA | Bradykinin Receptor | TargetMol [targetmol.com]
- 5. Quantification of des-Arg9-bradykinin using a chemiluminescence enzyme immunoassay: application to its kinetic profile during plasma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors | MDPI [mdpi.com]
- 7. Bradykinin antibodies: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoassays for des-Arg9-bradykinin [pubmed.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. Frontiers | Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants [frontiersin.org]
impact of protease inhibitors on [Des-Arg9]-Bradykinin stability in plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the stability of [Des-Arg9]-Bradykinin in plasma, with a focus on the impact of protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in plasma a concern?
A1: this compound is an active metabolite of Bradykinin, a potent vasodilator peptide. It is formed by the action of carboxypeptidase N (CPN), which removes the C-terminal arginine from bradykinin.[1][2] this compound is a selective agonist for the B1 receptor, which is often expressed during inflammatory conditions.[3][4] Its stability in plasma is a critical factor in research and drug development as it is rapidly degraded by various peptidases, which can affect experimental outcomes and the therapeutic potential of related compounds.
Q2: Which enzymes are primarily responsible for the degradation of this compound in plasma?
A2: The primary enzymes responsible for the degradation of this compound in human plasma are Angiotensin-Converting Enzyme (ACE), also known as kininase II, and Aminopeptidase P (APP).[3][4] ACE cleaves this compound to produce a pentapeptide (Arg-Pro-Pro-Gly-Phe) and a tripeptide (Ser-Pro-Phe).[1][5]
Q3: What is the typical half-life of this compound in human plasma?
A3: The half-life of exogenous this compound in human serum is significantly longer than that of Bradykinin. In one study with 116 healthy individuals, the half-life of this compound was found to be 643 ± 436 seconds, compared to 27 ± 10 seconds for Bradykinin.[3][4][6]
Q4: How do protease inhibitors affect the stability of this compound in plasma?
A4: Protease inhibitors can significantly increase the stability of this compound in plasma by blocking the activity of the enzymes that degrade it. For instance, the use of an ACE inhibitor like enalaprilat has been shown to increase the half-life of this compound by approximately 2.2-fold.[3][4][6] Another study suggests that the half-life is doubled when ACE is blocked. A cocktail of protease inhibitors is often necessary for comprehensive stabilization during blood sample collection and processing.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent half-life of this compound between experiments. | - Variability in plasma samples: Differences in endogenous enzyme levels between donors. - Inconsistent inhibitor concentration or activity: Improper storage or dilution of inhibitors. - Pre-analytical variability: Differences in blood collection and plasma processing.[7] | - Pool plasma from multiple donors to average out individual variations. - Prepare fresh inhibitor solutions for each experiment and verify their activity. - Standardize blood collection procedures, including the use of appropriate anticoagulants and immediate mixing with protease inhibitors. |
| Protease inhibitor cocktail does not effectively stabilize this compound. | - Incomplete inhibition of all relevant proteases: The cocktail may be missing inhibitors for key enzymes like ACE or APP. - Suboptimal inhibitor concentrations. | - Ensure the cocktail includes a potent ACE inhibitor (e.g., enalaprilat, captopril) and consider adding an APP inhibitor if degradation persists.[3][8] - Optimize the concentration of each inhibitor in the cocktail. |
| Observed degradation of this compound even with an ACE inhibitor. | - Degradation by other enzymes: Aminopeptidase P (APP) is another key enzyme in this compound metabolism.[3][4] - Presence of other carboxypeptidases: Besides CPN, other carboxypeptidases might be active.[1] | - Include an inhibitor for APP in your experimental setup. - Consider a broader spectrum carboxypeptidase inhibitor if the conversion of Bradykinin to this compound is faster than expected. |
| Difficulty in quantifying this compound accurately. | - Low recovery during sample extraction. - Interference from other plasma components. - Rapid degradation during the assay procedure. | - Optimize the extraction method (e.g., solid-phase extraction). - Use a highly specific detection method like a competitive chemiluminescence enzyme immunoassay (CLEIA) or LC-MS/MS.[7][9] - Perform all assay steps at low temperatures and in the presence of protease inhibitors. |
Data on this compound Stability
The following table summarizes quantitative data on the half-life of this compound in human serum with and without the presence of an ACE inhibitor.
| Condition | This compound Half-Life (seconds) | Reference |
| No Inhibitor | 643 ± 436 | [3][4][6] |
| With Enalaprilat (ACE Inhibitor) | 1410 ± 1149 | [3][4][6] |
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Plasma
This protocol outlines the steps to measure the degradation rate of this compound in plasma.
Materials:
-
Human plasma (citrated or EDTA)
-
This compound standard
-
Protease inhibitor(s) of interest (e.g., Enalaprilat)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., cold anhydrous ethanol)
-
Quantification method: Chemiluminescence enzyme immunoassay (CLEIA) or LC-MS/MS
Procedure:
-
Plasma Preparation: Thaw frozen human plasma at room temperature and centrifuge to remove any precipitates.
-
Inhibitor Pre-incubation: If using a protease inhibitor, pre-incubate the plasma with the inhibitor at the desired final concentration for 20 minutes at 37°C.[6][10]
-
Initiation of Reaction: Spike the plasma (with or without inhibitor) with a known concentration of this compound.
-
Time-Course Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 3, 6, 12, 18, 24, 36, 48, 60, and 120 minutes), collect aliquots of the reaction mixture.[10]
-
Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution, such as cold anhydrous ethanol to a final concentration of 80% (v/v).[10]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Evaporate the supernatant to dryness.[6][10]
-
Quantification: Reconstitute the dried residue in an appropriate buffer and quantify the remaining this compound using a validated method like CLEIA or LC-MS/MS.[9]
-
Data Analysis: Plot the concentration of this compound versus time and calculate the half-life using first-order decay kinetics.
Visualizations
Degradation Pathway of Bradykinin and this compound
Caption: Enzymatic degradation pathways of Bradykinin and this compound in plasma.
Experimental Workflow for this compound Stability Assay
References
- 1. Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of the digestion of bradykinin, lysyl bradykinin, and kinin-degradation products by carboxypeptidases A, B, and N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Studies of the digestion of bradykinin, Lys-bradykinin, and des-Arg9-bradykinin by angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19 [frontiersin.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Quantification of des-Arg9-bradykinin using a chemiluminescence enzyme immunoassay: application to its kinetic profile during plasma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
lot-to-lot consistency of commercially available [Des-Arg9]-Bradykinin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of commercially available [Des-Arg9]-Bradykinin. This resource addresses potential issues related to lot-to-lot consistency and offers troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Lot-to-Lot Consistency of this compound
Achieving reproducible results with synthetic peptides like this compound is critically dependent on the consistency between different batches. While manufacturers strive for high purity, inherent complexities in the synthesis and purification processes can lead to lot-to-lot variability. This variability can manifest as differences in peptide content, purity profile, and ultimately, biological activity.
Key Quality Control Parameters and Potential for Variability
Quantitative data on lot-to-lot variability is often proprietary to the manufacturer. However, researchers can assess and mitigate potential inconsistencies by paying close attention to the information provided in the Certificate of Analysis (CoA) and by performing their own validation experiments. Below is a table summarizing key quality control parameters and the potential sources of variability.
| Parameter | Typical Specification | Potential Sources of Lot-to-Lot Variability | Impact on Experiments |
| Purity (by HPLC) | ≥95% or ≥98% | Incomplete coupling or deprotection during synthesis, leading to truncated or deletion sequences.[1] Side reactions causing amino acid modifications. | Lower purity can lead to reduced specific activity and the presence of impurities that may have off-target effects. |
| Identity (by Mass Spec) | Matches theoretical mass | Errors in amino acid sequence during synthesis. Presence of insertion or deletion sequences.[2] | Incorrect peptide will lead to a complete lack of expected biological activity. |
| Peptide Content (Net Peptide) | Typically 70-90% | Varies due to the presence of counter-ions (e.g., TFA), water, and other non-peptidic materials.[1] | Inaccurate peptide concentration will lead to incorrect dose-response curves and misinterpretation of potency. |
| Counter-ion Content (e.g., TFA) | Varies by lot | Residual trifluoroacetic acid (TFA) from the purification process. | High levels of TFA can be cytotoxic in cell-based assays and may affect peptide conformation and activity. |
| Water Content | Varies by lot | Lyophilized peptides are hygroscopic and can absorb moisture from the atmosphere. | Affects the accuracy of weighing and preparing stock solutions. |
| Appearance | White to off-white powder | Presence of colored impurities from synthesis or degradation. | May indicate issues with purity or stability. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on problems that may arise from lot-to-lot variability.
Issue 1: Inconsistent or Lower-than-Expected Agonist Potency
-
Question: My new lot of this compound shows a significantly lower potency in my calcium mobilization assay compared to the previous lot. What could be the cause?
-
Answer:
-
Check the Net Peptide Content: The net peptide content can vary between lots.[1] A lower net peptide content in the new lot would mean you are adding less active peptide than intended if you are weighing it out based on the total lyophilized powder weight. Always calculate the amount to weigh based on the net peptide content provided in the Certificate of Analysis for each specific lot.
-
Examine the Purity Profile: The HPLC purity might be within specification (e.g., >95%), but the nature of the impurities could differ. The new lot might contain impurities that interfere with receptor binding or cell signaling.
-
Improper Storage and Handling: Peptides are sensitive to degradation.[1] Ensure the peptide has been stored correctly at -20°C or -80°C and protected from moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Solubility Issues: Ensure the peptide is fully dissolved. Incomplete solubilization will lead to a lower effective concentration.
-
Issue 2: High Background Signal or Off-Target Effects
-
Question: I am observing a high background signal or unexpected cellular responses in my experiments with a new batch of this compound. Why is this happening?
-
Answer:
-
Presence of Agonistic Impurities: The impurities in the peptide preparation may have biological activity. For example, small peptide fragments could potentially interact with other receptors.
-
Contamination with Endotoxins: If the peptide is intended for use in cell-based assays or in vivo studies, endotoxin contamination can trigger non-specific inflammatory responses. Check the CoA for endotoxin testing.
-
High Counter-ion Concentration: High concentrations of TFA can be toxic to cells and may contribute to non-specific effects. If you suspect this is an issue, consider requesting the peptide with a different counter-ion (e.g., acetate) or performing a salt exchange.
-
Issue 3: Poor Reproducibility Between Experiments
-
Question: My results with the same lot of this compound are not reproducible. What are the potential causes?
-
Answer:
-
Inconsistent Stock Solution Preparation: Ensure you are using a consistent and validated protocol for preparing your stock solutions. Use a calibrated balance and ensure the peptide is fully dissolved before making serial dilutions.
-
Stability of Stock Solutions: The stability of the peptide in solution can be limited. Prepare fresh dilutions from a frozen stock for each experiment. Avoid storing working dilutions for extended periods, even at 4°C.
-
Experimental Variability: Factors unrelated to the peptide, such as cell passage number, cell density, and assay reagents, can contribute to variability. Standardize your experimental conditions as much as possible.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle my this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccator to protect it from moisture. Once in solution, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. Bring the peptide to room temperature before opening the vial to prevent condensation.
Q2: How do I accurately prepare a stock solution of this compound?
A2: To prepare an accurate stock solution, you must consider the net peptide content provided on the Certificate of Analysis. The formula to calculate the mass of the peptide to weigh for a desired concentration is:
Mass to weigh (mg) = [Desired Concentration (mg/mL) x Desired Volume (mL)] / [Net Peptide Content (%)]
For example, to prepare a 1 mg/mL stock solution of 1 mL with a net peptide content of 80%, you would weigh 1 mg / 0.80 = 1.25 mg of the lyophilized powder.
Q3: What is the best solvent to dissolve this compound?
A3: this compound is generally soluble in sterile water or aqueous buffers. For hydrophobic peptides, a small amount of a co-solvent like DMSO or acetonitrile may be used to aid dissolution before diluting to the final aqueous buffer. Always check the manufacturer's recommendations on the datasheet.
Q4: My peptide won't dissolve completely. What should I do?
A4: If you are having trouble dissolving the peptide, you can try gentle vortexing or sonication. If it still does not dissolve, you may need to adjust the pH of your buffer or use a small amount of a different solvent as mentioned above.
Q5: Can I use the same lot of this compound for different types of experiments (e.g., in vitro and in vivo)?
A5: It is important to check the specifications of the peptide. For in vivo studies, the peptide should be of high purity and tested for low endotoxin levels. For cell-based assays, sterility is also a key consideration. Not all commercially available peptides are suitable for all applications.
Experimental Protocols
1. Bradykinin B1 Receptor Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay using cell membranes expressing the Bradykinin B1 receptor.
-
Materials:
-
Cell membranes expressing the human Bradykinin B1 receptor.
-
Radiolabeled ligand (e.g., [3H]-Lys-des-Arg9-Bradykinin).
-
Unlabeled this compound (as the competitor).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well filter plates (e.g., GF/C filters pre-treated with 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or a high concentration of an unlabeled B1 receptor ligand (for non-specific binding).
-
50 µL of the serially diluted unlabeled this compound.
-
50 µL of radiolabeled ligand at a final concentration close to its Kd.
-
100 µL of cell membrane suspension (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-treated filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 of this compound.
-
2. Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure the increase in intracellular calcium upon activation of the B1 receptor by this compound.
-
Materials:
-
Cells expressing the Bradykinin B1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescent plate reader with kinetic reading capabilities and automated injection.
-
-
Procedure:
-
Seed the cells into the microplates and grow them to 80-90% confluency.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells with Assay Buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and allow it to equilibrate.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Set the plate reader to record the fluorescence signal over time.
-
Inject the this compound dilutions into the wells and continue to record the fluorescence for 1-3 minutes.
-
Analyze the data by measuring the peak fluorescence response and plot it against the concentration of this compound to determine the EC50.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling via the B1 receptor.
Caption: General experimental workflow for using this compound.
References
Validation & Comparative
A Comparative Guide to the Potency of [Des-Arg9]-Bradykinin and Lys-[Des-Arg9]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of two key bradykinin B1 receptor agonists: [Des-Arg9]-Bradykinin and Lys-[Des-Arg9]-Bradykinin. The information presented is supported by experimental data to assist researchers in selecting the appropriate agonist for their studies.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of this compound and Lys-[Des-Arg9]-Bradykinin for the bradykinin B1 receptor.
| Compound | Parameter | Species | Value | Reference |
| Lys-[Des-Arg9]-Bradykinin | Ki (Binding Affinity) | Human B1 | 0.12 nM | [1][2][3] |
| Ki (Binding Affinity) | Mouse B1 | 1.7 nM | [3] | |
| Ki (Binding Affinity) | Rabbit B1 | 0.23 nM | [3] | |
| This compound | Ki (Binding Affinity) | Human B1 | 1.93 µM | [4] |
| Ki (Binding Affinity) | Human B2 | 8.1 µM | [4] | |
| pD2 (Functional Potency) | Dog (Renal Artery) | 8.6 | [4] |
Based on the available data, Lys-[Des-Arg9]-Bradykinin exhibits a significantly higher binding affinity for the human bradykinin B1 receptor compared to this compound. Notably, commercial suppliers indicate that Lys-[Des-Arg9]-Bradykinin is 16-fold more potent than this compound.[1][2]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of B1 receptor activation by these agonists, it is essential to consider the downstream signaling pathways. The following diagrams illustrate the primary signaling cascade initiated by B1 receptor activation and a typical experimental workflow for assessing agonist-induced calcium mobilization.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of unlabeled ligands, such as this compound and Lys-[Des-Arg9]-Bradykinin, by measuring their ability to displace a radiolabeled ligand from the B1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the bradykinin B1 receptor.
-
Radiolabeled B1 receptor antagonist (e.g., [3H]-Lys-[Des-Arg9]-Bradykinin).
-
Unlabeled competitor ligands (this compound and Lys-[Des-Arg9]-Bradykinin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates (e.g., glass fiber filters pre-treated with polyethyleneimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the B1 receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Increasing concentrations of the unlabeled competitor ligand.
-
For total binding wells, add buffer instead of the unlabeled competitor.
-
For non-specific binding wells, add a high concentration of an unlabeled B1 receptor antagonist.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the B1 receptor by an agonist.
Materials:
-
Cells expressing the bradykinin B1 receptor (adherent or suspension).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound and Lys-[Des-Arg9]-Bradykinin stock solutions.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Seeding: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.
-
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Agonist Addition: Using the instrument's liquid handler, add varying concentrations of the B1 receptor agonist (this compound or Lys-[Des-Arg9]-Bradykinin) to the wells.
-
Fluorescence Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition to the baseline fluorescence (F/F0) or as the change in fluorescence over baseline (ΔF/F).
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. This value is a measure of the agonist's functional potency.
-
References
A Comparative Guide to the Differential Effects of [Des-Arg9]-Bradykinin and Bradykinin on B1 and B2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and signaling effects of bradykinin and its metabolite, [Des-Arg9]-Bradykinin, on their respective G protein-coupled receptors, the B2 and B1 kinin receptors. The information presented is supported by experimental data to aid in research and drug development endeavors targeting the kallikrein-kinin system.
Ligand-Receptor Selectivity and Expression
Bradykinin (BK) is the primary endogenous agonist for the constitutively expressed B2 receptor, which is widely distributed in various tissues under normal physiological conditions. In contrast, this compound is the selective agonist for the B1 receptor. The B1 receptor is typically expressed at very low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory mediators such as cytokines. This inducible nature of the B1 receptor makes it a key player in chronic inflammatory states.
Quantitative Comparison of Ligand Binding and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pIC50) of bradykinin and this compound for the B1 and B2 receptors. These values are compiled from various in vitro studies and highlight the distinct selectivity profiles of the two ligands.
Table 1: Binding Affinity (Ki) of Bradykinin and this compound for B1 and B2 Receptors
| Ligand | Receptor | Species | Ki (nM) | Reference |
| Lys-[Des-Arg9]-Bradykinin | B1 | Human | 0.12 | [1] |
| Lys-[Des-Arg9]-Bradykinin | B1 | Mouse | 1.7 | [1] |
| Lys-[Des-Arg9]-Bradykinin | B1 | Rabbit | 0.23 | [1] |
| This compound | B1 | Human | ~1585 (pKi=5.8) | [2] |
| This compound | B2 | Human | >100,000 | [3] |
Table 2: Functional Potency (EC50 / pIC50) of Bradykinin and this compound
| Ligand | Receptor | Assay Type | Potency | Reference |
| Bradykinin | B2 | Calcium Mobilization | EC50: 2.18 nM | [4] |
| This compound | B2 | Calcium Mobilization | pIC50: 5.1 | [2] |
| This compound | B1 | Calcium Mobilization | - | No specific value found |
Signaling Pathways
Both B1 and B2 receptors are coupled to Gq proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration, which mediates various cellular responses.
Experimental Protocols
Radioligand Binding Assay for B1 and B2 Receptors
This protocol is designed to determine the binding affinity of unlabelled ligands by their ability to compete with a radiolabeled ligand for binding to the B1 or B2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing human B1 or B2 receptors.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Bradykinin.
-
Unlabeled Ligands: Bradykinin, this compound.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in binding buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (e.g., [3H]-Bradykinin at a final concentration equal to its Kd), and 50 µL of various concentrations of unlabeled competitor ligand (Bradykinin or this compound).
-
Add 100 µL of cell membrane preparation (containing 10-50 µg of protein).
-
For non-specific binding, use a high concentration of unlabeled bradykinin (e.g., 1 µM).
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a functional readout for Gq-coupled receptors like B1 and B2.
Materials:
-
HEK293 or CHO cells stably expressing human B1 or B2 receptors.
-
Cell culture medium (e.g., DMEM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
Agonists: Bradykinin, this compound.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating:
-
Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in HBSS.
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS containing probenecid.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Use the automated injector to add 20 µL of the agonist (Bradykinin or this compound) at various concentrations.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 value.
-
Conclusion
The distinct pharmacological profiles of bradykinin and this compound at the B2 and B1 receptors, respectively, underscore their different physiological and pathophysiological roles. Bradykinin, acting on the constitutive B2 receptor, is involved in acute inflammatory responses and homeostatic functions. In contrast, this compound's activity at the inducible B1 receptor highlights its importance in sustained inflammatory conditions. A thorough understanding of these differential effects, supported by robust quantitative data and standardized experimental protocols, is crucial for the development of selective therapeutic agents targeting the kinin system for various inflammatory and pain-related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [des-Arg<sup>9</sup>]bradykinin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
Unveiling the Blockade: A Comparative Guide to B1 Receptor Antagonism of [Des-Arg9]-Bradykinin-Induced Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of B1 receptor antagonists in counteracting the effects of the B1 receptor agonist, [Des-Arg9]-Bradykinin. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the underlying biological processes.
The bradykinin B1 receptor, a G protein-coupled receptor, is a key player in inflammatory responses and pain. Unlike the constitutively expressed B2 receptor, the B1 receptor is upregulated in response to tissue injury and inflammation, making it a compelling target for therapeutic intervention in chronic inflammatory and pain conditions.[1][2][3] Its primary endogenous agonist is this compound (DABK), a metabolite of bradykinin.[1] This guide focuses on the validation of B1 receptor antagonism on DABK-induced effects, presenting a comparative analysis of various antagonists based on experimental data.
Comparative Performance of B1 Receptor Antagonists
The efficacy of B1 receptor antagonists can be evaluated through a variety of in vitro and in vivo assays. The following tables summarize the performance of several antagonists in inhibiting DABK-induced effects.
In Vitro Potency of B1 Receptor Antagonists
The in vitro potency of B1 receptor antagonists is commonly determined through radioligand binding assays and functional assays such as intracellular calcium mobilization.
Table 1: In Vitro Potency (IC₅₀, pIC₅₀, Kᵢ, pA₂) of B1 Receptor Antagonists
| Antagonist | Assay Type | Cell Line/Tissue | Species | Parameter | Value | Reference(s) |
| des-Arg⁹[Leu⁸]-Bradykinin | Radioligand Binding | CHO-B1 | Human | pKᵢ | 8.8 | [4] |
| Lys-[Leu⁸]-des-Arg⁹-BK | Radioligand Binding | IMR90 | Human | pKᵢ | 8.8 | [4] |
| DFL20656 | Calcium Mobilization | CHO-B1 | Human | pIC₅₀ | 7.75 ± 0.16 | [5] |
| Merck Compound 14 | Calcium Mobilization | CHO-B1 | Human | pIC₅₀ | 9.42 ± 0.07 | [5] |
| [Leu⁸]-Lys-des-Arg⁹-BK | Calcium Mobilization | CHO-B1 | Human | pIC₅₀ | 9.16 ± 0.05 | [5] |
| R-715 | Contraction Assay | Hamster Aorta | Hamster | pIC₅₀ | 7.55 ± 0.05 | [6] |
| Lys[Leu⁸]des-Arg⁹BK | Contraction Assay | Hamster Aorta | Hamster | pIC₅₀ | 7.21 ± 0.01 | [6] |
| [Leu⁸]des-Arg⁹BK | Contraction Assay | Hamster Aorta | Hamster | pIC₅₀ | 7.25 ± 0.02 | [6] |
| BI113823 | N/A | N/A | Rat | N/A | N/A | [7] |
Note: pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). pKᵢ is the negative logarithm of the inhibition constant (Kᵢ). pA₂ is a measure of the potency of a competitive antagonist.
In Vivo Efficacy of B1 Receptor Antagonists
The in vivo efficacy of B1 receptor antagonists is assessed in animal models of inflammation and pain, such as this compound-induced paw edema and hyperalgesia.
Table 2: In Vivo Efficacy of B1 Receptor Antagonists on this compound-Induced Effects
| Antagonist | Model | Species | Administration Route | Dose | Effect | Reference(s) |
| des-Arg⁹[Leu⁸]-BK | Carrageenan-induced Hyperalgesia | Rat | i.v. or s.c. | 30 nmol/kg | Inhibition of hyperalgesia | [8] |
| des-Arg⁹[Leu⁸]-BK | Freund's Adjuvant-induced Arthritis | Rat | i.a. | 0.5 nmol | Blocked hyperalgesia | [9] |
| des-Arg⁹[Leu⁸]-BK | UV Irradiation-induced Hyperalgesia | Rat | i.v. | 200 nmol/kg | Prevented thermal hyperalgesia | [9] |
| des-Arg⁹[Leu⁸]-BK | LPS-induced Paw Edema | Rat | i.pl. | 100-300 nmol | Dose-dependent inhibition (IC₅₀ 134 nmol) | [10] |
| BI113823 | CFA-induced Mechanical Hyperalgesia | Rat | Oral or Intrathecal | N/A | Reduced mechanical hyperalgesia | [7] |
Note: i.v. = intravenous, s.c. = subcutaneous, i.a. = intra-articular, i.pl. = intraplantar, CFA = Complete Freund's Adjuvant, LPS = Lipopolysaccharide.
Signaling Pathways and Experimental Workflows
Understanding the signaling cascade initiated by this compound and the experimental procedures to validate antagonism is crucial for drug development.
B1 Receptor Signaling Pathway
Activation of the B1 receptor by this compound initiates a signaling cascade that leads to various cellular responses. This pathway is a key target for B1 receptor antagonists. The B1 receptor is known to couple to Gαi and Gαq proteins.[11][12]
Experimental Workflow for Validating B1 Receptor Antagonism
A typical workflow for validating the efficacy of a B1 receptor antagonist involves a series of in vitro and in vivo experiments.
Detailed Experimental Protocols
This compound-Induced Rat Paw Edema
This in vivo model is used to assess the anti-inflammatory effect of B1 receptor antagonists.
Protocol:
-
Animal Preparation: Male Wistar rats (180-220g) are used.
-
Induction of B1 Receptor Expression: To upregulate B1 receptor expression, animals are pre-treated with lipopolysaccharide (LPS; 10 µg/kg, i.v.) 24 hours prior to the experiment.[10]
-
Antagonist Administration: The test B1 receptor antagonist is administered via an appropriate route (e.g., subcutaneous, oral) at a defined time before the agonist challenge.
-
Agonist Challenge: A solution of this compound (e.g., 100 nmol in 50 µL of saline) is injected into the subplantar region of the right hind paw.[10]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 30, 60, 120, 180, and 240 minutes) after the DABK injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume. The percentage inhibition of edema by the antagonist is calculated relative to the vehicle-treated control group.
Intracellular Calcium Mobilization Assay
This in vitro functional assay measures the ability of a B1 receptor antagonist to block the increase in intracellular calcium induced by this compound.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human B1 receptor (CHO-B1) are cultured in appropriate media.[5]
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for a specified time (e.g., 60 minutes at 37°C).
-
Antagonist Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the B1 receptor antagonist for a defined period.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The baseline fluorescence is recorded, and then a solution of this compound is added to stimulate the cells. The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured. The IC₅₀ value for the antagonist is determined by plotting the percentage inhibition of the agonist response against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This in vitro assay directly measures the affinity of a B1 receptor antagonist for the B1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the B1 receptor (e.g., CHO-B1 cells).[13] This typically involves homogenization and centrifugation to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a radiolabeled B1 receptor ligand (e.g., [³H]-[Des-Arg⁹]-Bradykinin) and varying concentrations of the unlabeled B1 receptor antagonist.
-
Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined from the competition binding curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.[13]
References
- 1. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 4. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How should values of pA2 and affinity constants for pharmacological competitive antagonists be estimated? | Semantic Scholar [semanticscholar.org]
- 7. Involvement of B1 and B2 receptors in bradykinin-induced rat paw oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. research.monash.edu [research.monash.edu]
- 11. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein | Semantic Scholar [semanticscholar.org]
- 13. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of [Des-Arg9]-Bradykinin Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of [Des-Arg9]-Bradykinin, a key peptide in inflammation and pain. This document outlines its pharmacological properties, physiological effects, and metabolic fate across various species, supported by experimental data and detailed methodologies.
This compound is the primary endogenous agonist of the bradykinin B1 receptor, a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation, tissue injury, and certain cytokines.[1] This inducible nature makes the this compound/B1 receptor axis a compelling target for therapeutic intervention in a range of inflammatory and chronic pain conditions. However, significant species-specific differences in the pharmacology and metabolism of this compound necessitate careful consideration in preclinical research and drug development. This guide aims to provide a comparative overview of these differences to aid in the design and interpretation of studies across various animal models.
Quantitative Comparison of this compound Pharmacology
The following tables summarize the key pharmacological parameters of this compound and its potent analogue, Lys-[Des-Arg9]-Bradykinin, across different species. These values highlight the considerable variability in receptor affinity and functional potency.
Table 1: Binding Affinity (Ki) of this compound and its Analogue for the B1 Receptor
| Species | Ligand | Ki (nM) |
| Human | Lys-[Des-Arg9]-Bradykinin | 0.12[2] |
| Mouse | Lys-[Des-Arg9]-Bradykinin | 1.7[2] |
| Rabbit | Lys-[Des-Arg9]-Bradykinin | 0.23[2] |
| Unspecified | This compound | 1930 (B1 Receptor)[3] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50/pD2) of this compound
| Species | Tissue/Cell Type | Parameter | Value |
| Human | 293-AEQ17 cells (recombinant) | EC50 | 112 nM[4] |
| Mouse | 293-AEQ17 cells (recombinant) | EC50 | 39 nM[4] |
| Dog | Isolated renal artery strips | pD2 | 8.6[3] |
| Bovine | Tracheal smooth muscle cells | EC50 | 316 nM[5] |
Note: EC50 is the concentration of an agonist that gives half-maximal response. pD2 is the negative logarithm of the EC50.
Table 3: In Vivo Half-Life of this compound in Serum
| Species | Half-Life (seconds) |
| Human | 325 ± 12 |
| Rabbit | 314 ± 6 |
| Dog | 323 ± 11 |
| Rat | 96 ± 6 |
Comparative Physiological Effects of this compound
The physiological responses to this compound are largely dependent on the expression of the B1 receptor, which is often induced by inflammatory stimuli.
Cardiovascular System:
-
Rats: In isolated perfused rat hearts, infusion of this compound (10-1000 nM) leads to a decrease in coronary perfusion pressure, left ventricular developed pressure, and the maximum rate of pressure increase, indicating a vasodilatory effect and modest negative inotropic action.[6][7][8] In endotoxin-pretreated young Brown/Norway rats, intravenous injection of this compound induces a hypotensive effect comparable in potency to bradykinin.[9]
-
Rabbits: In rabbits pre-treated with bacterial lipopolysaccharide (LPS) to induce B1 receptor expression, this compound acts as a hypotensive agent.[10][11] Studies on isolated rabbit mesenteric arteries have shown that the ability of this compound to cause relaxation is acquired during in vitro incubation and is dependent on protein synthesis.[12]
-
Dogs: In conscious dogs, this compound causes vasodilation in both conductance and resistance coronary vessels.[13] It also induces relaxation of precontracted isolated endothelium-denuded dog renal artery strips.[3]
-
Cats: In the pulmonary vascular bed of the cat, this compound elicits tone-dependent responses, causing vasoconstriction under low-tone conditions and vasodilation under elevated-tone conditions.[14]
Inflammation and Pain:
-
Rats: In rat models of inflammation, such as Freund's adjuvant-induced arthritis or UV irradiation, this compound can induce mechanical and thermal hyperalgesia, suggesting a role for the B1 receptor in inflammatory pain.[15]
-
Mice: In ovalbumin-sensitized and -challenged mice, this compound significantly increases intracellular calcium in bronchoalveolar eosinophils, indicating an inflammatory response in the airways.[16]
Signaling Pathways of the B1 Receptor
Activation of the B1 receptor by this compound predominantly initiates signaling through the Gq alpha subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream cellular effects.
References
- 1. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 6. The effect of Des-Arg9-bradykinin and bradykinin-potentiating peptide C on isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. The effect of Des-Arg<sup>9</sup>-bradykinin and bradykinin-potentiating peptide C on isolated rat hearts - Repository of the Academy's Library [real.mtak.hu]
- 9. A hypotensive response induced by des-Arg9-bradykinin in young brown/Norway rats pretreated with endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects of Sar-[D-Phe8]des-Arg9-bradykinin, a metabolically protected agonist of B1 receptor for kinins, in the anesthetized rabbit pretreated with a sublethal dose of bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ability of des-Arg9-bradykinin to relax rabbit isolated mesenteric arteries is acquired during in vitro incubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. des-Arg9-bradykinin produces tone-dependent kinin B1 receptor-mediated responses in the pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Des-Arg9-bradykinin increases intracellular Ca2+ in bronchoalveolar eosinophils from ovalbumin-sensitized and -challenged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of [Des-Arg9]-Bradykinin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Des-Arg9]-Bradykinin analogs, focusing on their structure-activity relationships (SAR) at the bradykinin B1 receptor. The content is based on experimental data from peer-reviewed scientific literature, offering insights into the molecular determinants of ligand affinity and functional activity.
This compound is the primary endogenous agonist for the bradykinin B1 receptor, a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. This makes the B1 receptor an attractive therapeutic target for a variety of inflammatory conditions. The development of potent and selective analogs of this compound, both agonists and antagonists, is crucial for elucidating the physiological and pathophysiological roles of the B1 receptor and for advancing novel therapeutics.
Comparative Analysis of this compound Analogs: Quantitative Data
The following tables summarize the binding affinities and functional potencies of various this compound analogs at the B1 receptor. These data highlight key structural modifications that influence receptor interaction and activation.
| Analog | Modification | Receptor Type | Binding Affinity (Ki, nM) | Functional Activity (EC50/pD2 or pA2) | Reference |
| Agonists | |||||
| This compound | Endogenous Ligand | Human B1 | 1.93 (µM) | pD2 = 8.6 (dog renal artery) | [1] |
| Rabbit B1 | - | EC50 = 183 nM (ileum) | [2] | ||
| Lys-[Des-Arg9]-Bradykinin | N-terminal Lys extension | Human B1 | 0.12 | EC50 = 13.2 nM (ileum) | [2][3] |
| Mouse B1 | 1.7 | - | [3] | ||
| Rabbit B1 | 0.23 | - | [3] | ||
| Sar-[D-Phe8]-des-Arg9-BK | N-terminal Sar, D-Phe at pos. 8 | Rabbit B1 | - | Potent hypotensive effect | [4] |
| Antagonists | |||||
| [Leu8]-des-Arg9-Bradykinin | Phe8 replaced by Leu | Rabbit B1 | - | Potent antagonist | [2] |
| Lys-[Leu8]-des-Arg9-Bradykinin | N-terminal Lys, Phe8 to Leu | Rabbit B1 | - | More potent than [Leu8]-des-Arg9-BK | [2] |
| des-Arg9-[Leu8]-bradykinin | Phe8 replaced by Leu | Rabbit B1 | - | Antagonist | [5] |
| Angiotensin AT1 | - | Ki = 1.1 µM | Insurmountable antagonist of AII | ||
| Angiotensin AT2 | - | Ki = 0.3 µM | - | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of this compound analogs.
Radioligand Binding Assay for B1 Receptor
This protocol describes a method for determining the binding affinity of unlabeled this compound analogs by measuring their ability to compete with a radiolabeled ligand for binding to the B1 receptor.
1. Membrane Preparation:
-
Tissues (e.g., rabbit aorta) or cells expressing the B1 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[7]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled B1 receptor ligand (e.g., [3H]-[Leu9,des-Arg10]kallidin), and varying concentrations of the unlabeled competitor analog.[8]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled B1 receptor agonist or antagonist.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the competitor is calculated from the IC50 value using the Cheng-Prusoff equation.[7]
Functional Assay: Rabbit Aorta Contraction
This protocol outlines a method to assess the functional activity (agonist or antagonist) of this compound analogs by measuring their effect on the contraction of isolated rabbit aortic rings. The rabbit aorta is a classical preparation for studying B1 receptor-mediated responses.[9][10][11][12][13]
1. Tissue Preparation:
-
A rabbit is euthanized, and the thoracic or abdominal aorta is carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective tissue and cut into rings of a few millimeters in width.
-
The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.[10]
2. Experimental Procedure:
-
The rings are allowed to equilibrate under a resting tension for a period of time.
-
To study B1 receptor-mediated responses, the expression of B1 receptors may need to be induced by incubating the tissue with an inflammatory stimulus (e.g., lipopolysaccharide) or by prolonged incubation.[2]
-
For agonist testing, cumulative concentration-response curves are generated by adding increasing concentrations of the this compound analog to the organ bath and recording the resulting contraction.
-
For antagonist testing, the aortic rings are pre-incubated with the antagonist for a specific period before generating a concentration-response curve for a known B1 receptor agonist (e.g., this compound).
3. Data Analysis:
-
For agonists, the maximal response (Emax) and the concentration that produces 50% of the maximal response (EC50 or pD2) are determined.
-
For antagonists, the potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the concentration-response curve of the agonist.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the B1 receptor signaling pathway and a typical experimental workflow for the characterization of this compound analogs.
Caption: B1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Analog Characterization.
Structure-Activity Relationship Insights
The compiled data and literature review reveal several key aspects of the structure-activity relationship for this compound analogs at the B1 receptor:
-
N-Terminal Extension: The addition of a lysine residue at the N-terminus (Lys-[Des-Arg9]-Bradykinin) significantly enhances agonist potency compared to the parent compound.[2][3] This suggests an important interaction of the N-terminal region with the receptor.
-
Role of Phenylalanine at Position 8: The phenylalanine residue at position 8 is crucial for agonist activity. Its replacement with an aliphatic residue like leucine results in potent B1 receptor antagonists.[2] This highlights the importance of the aromatic side chain at this position for receptor activation.
-
Metabolic Stability: Analogs with modifications that confer resistance to enzymatic degradation, such as the incorporation of D-amino acids (e.g., Sar-[D-Phe8]-des-Arg9-BK), exhibit prolonged in vivo effects.[4]
-
Selectivity: While this compound and its analogs are generally selective for the B1 receptor over the B2 receptor, some antagonists, such as des-Arg9-[Leu8]-bradykinin, have been shown to interact with other receptor systems, like the angiotensin AT1 and AT2 receptors, at higher concentrations.[6] This underscores the importance of comprehensive selectivity profiling in drug development.
Comparison with Alternatives
The primary alternatives to peptide-based this compound analogs are non-peptide B1 receptor antagonists. While peptide analogs have been instrumental in early research, non-peptide antagonists generally offer advantages in terms of oral bioavailability and metabolic stability, making them more suitable for clinical development. However, peptide analogs often exhibit high potency and selectivity, and serve as valuable research tools and starting points for peptidomimetic design.
Conclusion
The structure-activity relationship of this compound analogs is a well-defined area of research that has yielded potent and selective agonists and antagonists for the B1 receptor. Key structural determinants of activity include the nature of the N-terminal residue and the amino acid at position 8. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field of kinin pharmacology and drug discovery. The continued exploration of SAR in this class of compounds holds promise for the development of novel therapeutics for inflammatory diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Evidence of a bradykinin B1 receptor in human ileum: pharmacological comparison to the rabbit aorta B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hypotensive effects of Lys-des-Arg9-bradykinin and metabolically protected agonists of B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Influence of Ageing on Vascular Reactivity and Receptor Expression in Rabbit Aorta: A Complement to Elastocalcinosis and Smooth Muscle Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of alpha 1 adrenergic receptors in rabbit aorta with [125I] BE2254 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonspecific effects of ligands on the beta-adrenergic receptors in rabbit abdominal aorta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming B1 Receptor Mediation of [Des-Arg9]-Bradykinin Vasodilator Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data confirming the mediation of the B1 receptor in the vasodilator effects of [Des-Arg9]-Bradykinin. It includes detailed experimental protocols and supporting data to offer a comprehensive overview for research and drug development.
I. Comparative Analysis of this compound Vasodilator Effects
The vasodilator effects of this compound, a selective B1 receptor agonist, are consistently demonstrated across various experimental models.[1][2] The following tables summarize key quantitative data from studies investigating these effects and the inhibitory action of B1 receptor antagonists.
Table 1: Hypotensive and Vasodilator Responses to this compound and Inhibition by B1 Receptor Antagonists
| Experimental Model | Agonist/Antagonist | Dose/Concentration | Observed Effect | Percentage Inhibition/Change | Reference |
| B2R gene-knockout mice | This compound | - | Hypotensive response (12±1.3 mm Hg decrease in BP) | - | [3][4] |
| B2R gene-knockout mice | B1R antagonist | 300 μg/kg/day | Increase in blood pressure (17.7±3.1 mm Hg) | - | [3][4] |
| Endotoxemic rats (ex vivo heart) | This compound | ED50=149.4 pmol | Coronary vasodilation | - | [5] |
| Endotoxemic rats (ex vivo heart) | des-Arg9-[Leu8]-BK (B1 antagonist) | 30 nM | Inhibition of DABK-induced vasodilation | >85% | [5] |
| Isolated rabbit mesenteric arteries | This compound | ED50 = 7.2 x 10-9 M | Dose-dependent relaxation | - | [2] |
| Isolated rabbit mesenteric arteries | [Leu8]des-Arg9-bradykinin (B1 antagonist) | - | Inhibition of this compound-mediated relaxation | pA2 = 6.46 | [2] |
| Human isolated coronary arteries | This compound | - | Endothelium-dependent relaxations | - | [6] |
| Human isolated coronary arteries | des-Arg9-[Leu8]-BK (B1 antagonist) | - | Inhibition of relaxations to des-Arg9-BK | pK(B), 6.14 +/- 0.11 | [6] |
Table 2: Comparison with B2 Receptor Antagonists
| Experimental Model | B2 Receptor Antagonist | Dose/Concentration | Effect on this compound Response | Reference |
| Endotoxemic rats (ex vivo heart) | HOE140 | 10 nM | Inactive (no inhibition) | [5] |
| Intact-chest cat pulmonary vascular bed | Hoe 140 | - | Not altered | [1] |
| Human isolated coronary arteries | Hoe-140 | - | Unaffected | [6] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
1. In Vivo Blood Pressure Measurement in Mice:
-
Procedure:
-
Mice were divided into groups receiving a continuous infusion of a B1R antagonist (300 μg/kg/day) or vehicle for two weeks.[3][4]
-
Subgroups received concurrent treatment with inhibitors of nitric oxide synthase (Nω-nitro-l-arginine methyl ester), cyclooxygenase (indomethacin), or prostaglandin H2/thromboxane A2 receptors (SQ29548).[3][4]
-
Blood pressure was monitored, and hypotensive responses to a B1R agonist injection were recorded.[3][4]
-
2. Isolated Perfused Heart (Langendorff) Preparation:
-
Animal Model: Rats pretreated with lipopolysaccharide (LPS) to induce B1 receptor expression.[5]
-
Procedure:
-
Hearts were isolated and perfused with Krebs-Henseleit solution.
-
Coronary perfusion pressure (CPP) was monitored as an index of coronary vascular resistance.
-
Dose-response curves to this compound (DABK) were constructed in the absence and presence of B1 (des-Arg9-[Leu8]-BK) or B2 (HOE140) receptor antagonists.[5]
-
The role of the endothelium and downstream signaling molecules was investigated by endothelium removal or infusion of inhibitors like indomethacin and L-NAME.[5]
-
3. Isolated Blood Vessel Studies:
-
Tissue Preparation: Isolated rabbit superior mesenteric arteries or human coronary arteries.[2][6]
-
Procedure:
-
Arterial rings were mounted in organ baths containing physiological salt solution.
-
Changes in isometric tension were recorded.
-
Dose-dependent relaxation responses to this compound were measured in pre-contracted vessels.[2]
-
The effect of B1 and B2 receptor antagonists on the dose-response curve was determined.[2][6]
-
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Vasodilation
The activation of B1 receptors by this compound initiates a cascade of intracellular events leading to vasodilation. This process often involves the production of nitric oxide (NO) and prostaglandins.[1][2][3]
References
- 1. des-Arg9-bradykinin produces tone-dependent kinin B1 receptor-mediated responses in the pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relaxation of isolated mesenteric arteries by des-Arg9-bradykinin stimulation of B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Mechanisms mediating the vasoactive effects of the B1 receptors of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducible expression of the kinin B1 receptor in the endotoxemic heart: mechanisms of des-Arg9bradykinin-induced coronary vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelium-dependent relaxation to the B1 kinin receptor agonist des-Arg9-bradykinin in human coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
validation of [Des-Arg9]-Bradykinin as a selective B1 receptor agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Des-Arg9]-Bradykinin and its performance as a selective B1 receptor agonist, supported by experimental data. It is intended to assist researchers and professionals in the fields of pharmacology and drug development in evaluating its suitability for their studies.
Introduction to this compound and the B1 Receptor
This compound is a naturally occurring, active metabolite of bradykinin, a potent vasodilator. It is formed by the enzymatic cleavage of the C-terminal arginine residue from bradykinin by carboxypeptidases.[1] The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is the primary target of this compound.[1][2] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain pathological conditions.[3] This inducible nature makes the B1 receptor an attractive therapeutic target for inflammatory and pain-related disorders. This compound serves as a critical tool for studying the physiological and pathophysiological roles of the B1 receptor.
Comparative Analysis of Receptor Binding Affinity
The selectivity of this compound for the B1 receptor over the B2 receptor is a key aspect of its validation. This is primarily determined through competitive radioligand binding assays, which measure the affinity of the ligand for the receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
For comparative purposes, data for Lys-[Des-Arg9]-Bradykinin, a more potent B1 receptor agonist, is also included.
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | B1 | - | 1930 | [1] |
| B2 | - | 8100 | [1] | |
| Lys-[Des-Arg9]-Bradykinin | B1 | Human | 0.12 | [4] |
| B1 | Mouse | 1.7 | [4] | |
| B1 | Rabbit | 0.23 | [4] | |
| B2 | Human | >30000 | [2][5][6] |
Functional Potency and Activity
The functional activity of this compound as a B1 receptor agonist is assessed through various in vitro and in vivo assays. These assays measure the biological response elicited by the agonist, such as smooth muscle relaxation or changes in intracellular calcium concentration.
| Assay | Preparation | Parameter | Value | Reference |
| Vascular Relaxation | Precontracted isolated endothelium-denuded dog renal artery strips | pD2 | 8.6 | [1] |
| Calcium Mobilization | Cultured bovine tracheal smooth muscle cells | EC50 | 316 nM | [7] |
| Hypotensive Effect | LPS-treated rabbits | - | Dose-dependent decrease in blood pressure | [1] |
B1 Receptor Signaling Pathway
Activation of the B1 receptor by this compound initiates a well-defined signaling cascade. The B1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration leads to various downstream cellular responses.
Caption: B1 receptor signaling cascade.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity of this compound to B1 and B2 receptors.
Caption: Radioligand binding assay workflow.
Methodology:
-
Membrane Preparation: Cell membranes overexpressing either the human B1 or B2 bradykinin receptor are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]-Lys-des-Arg⁹-bradykinin for B1 receptors or [³H]-Bradykinin for B2 receptors) and varying concentrations of the unlabeled competitor, this compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following B1 receptor activation.
Methodology:
-
Cell Culture: Cells stably expressing the human B1 receptor (e.g., HEK293 cells) are cultured in a suitable medium.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which exhibits increased fluorescence upon binding to calcium.
-
Agonist Addition: A baseline fluorescence is recorded before the addition of varying concentrations of this compound.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each agonist concentration is measured, and the data is fitted to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
In Vivo Hypotensive Effect Assay
This assay assesses the ability of this compound to lower blood pressure in an animal model.
Methodology:
-
Animal Model: An appropriate animal model, such as rabbits pre-treated with lipopolysaccharide (LPS) to upregulate B1 receptor expression, is used.[8]
-
Instrumentation: The animal is anesthetized, and a catheter is inserted into an artery to continuously monitor blood pressure.
-
Agonist Administration: this compound is administered intravenously at various doses.
-
Blood Pressure Measurement: The change in mean arterial pressure is recorded following each dose administration.
-
Data Analysis: The dose-response relationship for the hypotensive effect is determined.
Conclusion
The experimental data strongly support the validation of this compound as a selective B1 receptor agonist. Its significantly higher affinity for the B1 receptor compared to the B2 receptor, coupled with its demonstrated functional activity in vitro and in vivo, makes it an invaluable pharmacological tool for investigating the roles of the B1 receptor in health and disease. For studies requiring higher potency, the analog Lys-[Des-Arg9]-Bradykinin presents a superior alternative. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments utilizing these important B1 receptor agonists.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 3. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. B1 bradykinin receptor homo-oligomers in receptor cell surface expression and signaling: effects of receptor fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-radioactive binding assay for bradykinin and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 8. bu.edu [bu.edu]
Unraveling Kinin Stability: A Comparative Analysis of [Des-Arg9]-Bradykinin and Bradykinin in Plasma
A comprehensive guide for researchers and drug development professionals on the comparative metabolic stability of [Des-Arg9]-Bradykinin and other kinins in a plasma environment. This guide provides quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
The metabolic stability of kinins, a group of vasoactive peptides, is a critical determinant of their physiological and pathological effects. Understanding their degradation kinetics in plasma is paramount for the development of novel therapeutics targeting the kallikrein-kinin system. This guide provides a detailed comparison of the metabolic stability of this compound, the primary active metabolite of bradykinin, with its parent molecule and other kinins.
Quantitative Comparison of Kinin Half-Life in Human Plasma
The metabolic fates of this compound and bradykinin in human plasma are markedly different, with this compound exhibiting significantly greater stability. This difference is primarily attributed to their differential susceptibility to plasma peptidases.
| Kinin | Condition | Half-Life (t½) | Key Degrading Enzymes |
| Bradykinin (BK) | Normal Plasma/Serum | ~27 - 49 seconds[1][2][3][4] | Angiotensin-Converting Enzyme (ACE), Carboxypeptidase N (CPN)[5][6][7] |
| With ACE Inhibition | ~244 - 361 seconds[1][2][8] | Aminopeptidase P (APP), Carboxypeptidase N (CPN)[1] | |
| This compound | Normal Plasma/Serum | ~325 - 643 seconds[1][2][3][4] | Aminopeptidase P (APP), ACE[1] |
| With ACE Inhibition | ~661 - 1549 seconds[2][8] | Aminopeptidase P (APP)[1] | |
| Lys-Bradykinin (Kallidin) | Normal Plasma | Similar to Bradykinin | Carboxypeptidase N (CPN), ACE[6][9] |
The Enzymatic Machinery of Kinin Degradation
The degradation of bradykinin and its metabolites is a complex process orchestrated by several key plasma enzymes:
-
Angiotensin-Converting Enzyme (ACE): Also known as kininase II, ACE is the primary enzyme responsible for the rapid inactivation of bradykinin in plasma.[5][6][7] It cleaves the C-terminal dipeptide, Pro-Phe, from bradykinin.
-
Carboxypeptidase N (CPN): Also known as kininase I, CPN removes the C-terminal arginine from bradykinin to form the active metabolite, this compound.[5][6][9]
-
Aminopeptidase P (APP): This enzyme plays a crucial role in the degradation of this compound.[1]
The significantly longer half-life of this compound is a direct consequence of its resistance to ACE-mediated degradation. While bradykinin is rapidly cleaved by ACE, this compound is primarily metabolized by the slower-acting APP.
Experimental Protocols for Assessing Kinin Metabolic Stability
The determination of kinin stability in plasma typically involves the following key steps:
1. Blood Collection and Plasma/Serum Preparation:
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant such as sodium citrate to obtain plasma, or into dry tubes to obtain serum.[1]
-
The blood is then centrifuged to separate the plasma or serum from blood cells.[1]
-
The resulting plasma or serum is carefully collected and can be stored at low temperatures (e.g., -20°C) until use.[1]
2. Incubation Assay:
-
A known concentration of the kinin peptide (e.g., bradykinin or this compound) is added to the plasma or serum.
-
The mixture is incubated at a physiological temperature, typically 37°C.[10]
-
To investigate the role of specific enzymes, selective inhibitors can be pre-incubated with the plasma before the addition of the kinin. For example, enalaprilat can be used to inhibit ACE.[1][2]
3. Sample Analysis:
-
At various time points during the incubation, aliquots of the mixture are taken.
-
The enzymatic reaction is stopped, often by the addition of a precipitating agent like acetonitrile or ethanol.
-
The remaining concentration of the intact kinin peptide is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][10][11]
4. Data Analysis:
-
The concentration of the kinin is plotted against time.
-
The half-life (t½), which is the time required for the concentration of the kinin to decrease by half, is then calculated from this data.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the kinin signaling pathways and a typical experimental workflow for stability assessment.
Caption: Signaling pathways of Bradykinin and this compound.
Caption: Experimental workflow for assessing kinin plasma stability.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Bradykinin and des-Arg(9)-bradykinin metabolic pathways and kinetics of activation of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum interspecies differences in metabolic pathways of bradykinin and [des-Arg9]BK: influence of enalaprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Bradykinin Metabolism and Drug-Induced Angioedema [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Anomaly of the des-Arg9-bradykinin metabolism associated with severe hypotensive reactions during blood transfusions: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of [Des-Arg9]-Bradykinin: A Safety and Operational Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of [Des-Arg9]-Bradykinin, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following procedures are based on general best practices for peptide waste and should be adapted to comply with your institution's specific Environmental Health & Safety (EHS) guidelines.
Immediate Safety Protocols
Before beginning any disposal process, it is critical to consult the Safety Data Sheet (SDS) for this compound.[1] If an SDS is not available, treat the substance as a hazardous chemical.[2] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3] All handling of the peptide should be confined to a designated laboratory area to avoid cross-contamination.[4]
Step-by-Step Disposal Procedures
The correct disposal method for this compound depends on its form (solid or liquid) and the nature of the contaminated materials. Never dispose of untreated peptide waste down the drain or in regular trash.[4][5]
Liquid Waste Disposal (Solutions of this compound):
-
Chemical Inactivation: It is best practice to inactivate peptide waste before disposal. In a chemical fume hood, carefully add the liquid peptide waste to an inactivation solution. A common ratio is one part waste to ten parts inactivation solution.[2] Effective inactivation reagents include a 10% bleach solution, 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).[2]
-
Ensure Sufficient Contact Time: Allow the mixture to stand for a minimum of 20-60 minutes to ensure complete inactivation.[2]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[2] This can be done by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[2]
-
Collection: Pour the inactivated and neutralized solution into a designated and clearly labeled hazardous chemical waste container.[5] Do not mix incompatible wastes.
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service or EHS department.[4]
Solid Waste Disposal (Lyophilized Powder, Contaminated Labware):
-
Segregation: Collect all solid waste contaminated with this compound, such as unused lyophilized powder, empty vials, pipette tips, gloves, and other contaminated disposable labware.[2][4]
-
Containment: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[2][6] For sharps such as needles or broken glass, use a designated, puncture-resistant sharps container.
-
Storage: Store the sealed hazardous waste container in a designated accumulation area.
-
Disposal: Coordinate with your institution's EHS department for regular pickup and disposal by a licensed hazardous waste contractor.[4]
Data on Chemical Decontamination Methods
The following table summarizes key parameters for common chemical decontamination methods applicable to peptide waste.
| Decontamination Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite)[2] | 20-60 minutes[2] | Effective for many peptides; may be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 1 M[2] | Minimum 20 minutes | Strong base; requires neutralization before final disposal. |
| Hydrochloric Acid (HCl) | 1 M[2] | Minimum 20 minutes | Strong acid; requires neutralization before final disposal. |
| Enzymatic Detergents | Varies by product (e.g., 1% m/v solution)[2] | Follow manufacturer's instructions[2] | Good for cleaning labware; may require subsequent disinfection.[2] |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid this compound Waste:
-
Preparation: In a designated chemical fume hood, prepare a 10% bleach solution by diluting household bleach with nine parts water.
-
Waste Addition: Carefully and slowly add the liquid this compound waste to the bleach solution at a 1:10 ratio (waste to bleach solution).
-
Inactivation: Gently swirl the container and allow it to sit for at least 30 minutes to ensure complete inactivation of the peptide.
-
pH Testing and Neutralization: Test the pH of the solution. If necessary, adjust the pH to be between 5.5 and 9.0.
-
Final Collection: Transfer the treated solution to a properly labeled hazardous waste container for collection by your institution's EHS department.
Disposal Process Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety & Operational Guide for Handling [Des-Arg9]-Bradykinin
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with [Des-Arg9]-Bradykinin. The following procedures are designed to ensure a safe laboratory environment and maintain product integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it is recommended to handle all chemicals with caution.[2] The potential health effects have not been thoroughly investigated.[2]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. The glove material should be impermeable and resistant to the product.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes of the reconstituted solution. |
| Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | Not generally required | Not required for normal handling of the lyophilized powder or its solutions.[1] Use in a well-ventilated area. |
Handling and Storage
This compound is typically supplied as a lyophilized powder.[3]
Storage:
-
Short-term: Lyophilized powder can be stored at 4°C.[3]
-
Long-term: For maximum stability, store at -20°C for up to 12 months.[3][4]
-
Reconstituted solution: Store at -20°C. Avoid repeated freeze-thaw cycles.[3][5]
Reconstitution:
-
Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.[3][6]
-
Reconstitute with sterile, distilled water or an appropriate assay buffer to the desired concentration.[3][7]
-
Do not attempt to weigh out smaller portions of the lyophilized powder.[5]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[2] |
| Eye Contact | Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids open and away from the eye. If pain persists, seek medical attention.[2] |
| Inhalation | If dust is inhaled, move to a fresh air environment. Encourage the patient to blow their nose to clear the breathing passage. If irritation or discomfort persists, seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If vomiting occurs, lean the patient forward or place them on their left side to maintain an open airway. Rinse the mouth with water and provide water to drink slowly. Seek medical advice.[2] |
Disposal Plan
While this compound is classified as only slightly hazardous to water (Water hazard class 1), it is crucial to prevent undiluted product or large quantities from reaching ground water, water courses, or sewage systems.[1]
-
Unused Product: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Contaminated Materials: Dispose of contaminated lab supplies (e.g., pipette tips, tubes, gloves) as chemical waste.
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound in a research setting, from receiving the product to its final use in an experiment.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
